molecular formula C20H19ClN2O3 B1192034 653-47

653-47

Cat. No.: B1192034
M. Wt: 370.833
InChI Key: MWSVLRCALWWDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

653-47 is a novel potentiator of the CREB inhibitory activity of 666-15 (GLXC-15784).

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.833

IUPAC Name

3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide

InChI

InChI=1S/C20H19ClN2O3/c21-15-6-7-17(18(24)12-15)23-20(25)16-10-13-4-1-2-5-14(13)11-19(16)26-9-3-8-22/h1-2,4-7,10-12,24H,3,8-9,22H2,(H,23,25)

InChI Key

MWSVLRCALWWDRV-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C=C1O)C2=C(OCCCN)C=C3C=CC=CC3=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

653-47;  65347;  653 47

Origin of Product

United States

Foundational & Exploratory

Compound 653-47: A Technical Guide to a Novel CREB Pathway Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 653-47, systematically named 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide, is a novel small molecule that has emerged as a significant research tool in the study of the cAMP response element-binding protein (CREB) signaling pathway.[1] Discovered serendipitously during the investigation of prodrugs for the CREB inhibitor 666-15, compound this compound has demonstrated a unique ability to potentiate the activity of 666-15, leading to a synergistic inhibition of CREB-mediated gene transcription and the growth of breast cancer cells.[1][2] Although it is a very weak CREB inhibitor on its own, its synergistic action makes it a valuable molecule for exploring the intricacies of CREB regulation and for the development of novel therapeutic strategies targeting CREB-dependent pathologies.[1][2]

This technical guide provides a comprehensive overview of compound this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of compound this compound is presented in the table below.

PropertyValueReference
IUPAC Name 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide[1]
Synonyms This compound, 65347[1]
Molecular Formula C₂₀H₁₉ClN₂O₃[1]
Molecular Weight 370.83 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Purity >98%[1]
Storage Dry, dark at 0-4°C for short term or -20°C for long term[1]

Mechanism of Action

The primary mechanism of action of compound this compound is its ability to significantly potentiate the inhibitory activity of compound 666-15 on the CREB signaling pathway.[1][2] CREB is a transcription factor that, upon phosphorylation, binds to co-activators such as CREB-binding protein (CBP) to initiate the transcription of genes involved in cell proliferation, differentiation, and survival.[1]

Compound this compound alone is a very weak inhibitor of CREB, with a reported IC₅₀ of 26.3 μM.[1] However, when used in combination with 666-15, it synergistically enhances the inhibition of CREB-mediated gene transcription.[1][2] This synergistic effect has been observed to potently inhibit the growth of breast cancer cells.[1][2] While the precise molecular mechanism of this potentiation is still under investigation, it is hypothesized that this compound may bind to an allosteric site on CREB or a related protein, inducing a conformational change that enhances the binding or inhibitory efficacy of 666-15.

The CREB signaling pathway is a critical regulator of cellular processes. Extracellular signals lead to the activation of various kinases, such as Protein Kinase A (PKA), which in turn phosphorylate CREB at Serine 133. Phosphorylated CREB (pCREB) then recruits the transcriptional co-activator CBP/p300, leading to the transcription of target genes. Compound 666-15 is a known inhibitor of this pathway, and compound this compound enhances its inhibitory effect.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_inhibition Inhibition Extracellular_Signal Extracellular Signal (e.g., Hormones, Growth Factors) Receptor Receptor Extracellular_Signal->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB (Ser133) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 recruits Gene_Transcription Target Gene Transcription (Proliferation, Survival) CBP_p300->Gene_Transcription initiates 666_15 666-15 666_15->pCREB inhibits 653_47 This compound 653_47->666_15 potentiates

Figure 1: Simplified CREB Signaling Pathway and Points of Inhibition.

Experimental Protocols

Proposed Synthesis of Compound this compound

While the original discovery of this compound was as a byproduct, a plausible synthetic route can be proposed based on standard methodologies for the formation of naphthamide derivatives. The synthesis would likely involve the coupling of a suitably protected aminopropoxy-naphthalene carboxylic acid with 4-chloro-2-aminophenol, followed by deprotection.

Synthesis_Workflow Start Starting Materials: - 3-hydroxy-2-naphthoic acid - 3-bromopropanol - 4-chloro-2-nitrophenol Step1 Etherification of 3-hydroxy-2-naphthoic acid with 3-bromopropanol Start->Step1 Step3 Reduction of the nitro group of 4-chloro-2-nitrophenol to an amine Start->Step3 Step2 Protection of the hydroxyl group Step1->Step2 Step4 Amide coupling of the protected naphthoic acid and the aniline derivative Step2->Step4 Step3->Step4 Step5 Deprotection of the hydroxyl group Step4->Step5 End Compound this compound Step5->End

Figure 2: Proposed Synthetic Workflow for Compound this compound.

Detailed Protocol:

  • Synthesis of 3-(3-hydroxypropoxy)-2-naphthoic acid: To a solution of 3-hydroxy-2-naphthoic acid in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and 3-bromopropanol. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, acidify the mixture and extract the product. Purify by recrystallization or column chromatography.

  • Protection of the hydroxyl group: The hydroxyl group of 3-(3-hydroxypropoxy)-2-naphthoic acid is protected using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) chloride) in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., dichloromethane).

  • Synthesis of 2-amino-4-chlorophenol: Reduce 4-chloro-2-nitrophenol using a standard reducing agent (e.g., tin(II) chloride in ethanol or catalytic hydrogenation) to obtain 2-amino-4-chlorophenol.

  • Amide Coupling: The protected 3-(3-(tert-butyldimethylsilyloxy)propoxy)-2-naphthoic acid is activated with a coupling agent (e.g., HATU or EDCI/HOBt) in an aprotic solvent (e.g., DMF). To this activated acid, add 2-amino-4-chlorophenol and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion.

  • Deprotection: The TBDMS protecting group is removed using a fluoride source (e.g., tetrabutylammonium fluoride (TBAF)) in THF to yield the final product, 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide (Compound this compound). The final compound should be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay is used to quantify the effect of compound this compound, alone and in combination with 666-15, on CREB transcriptional activity.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • CRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Forskolin (to stimulate CREB activity)

  • Compound this compound and 666-15 (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of compound this compound, 666-15, or their combination. Include a vehicle control (DMSO).

  • Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with forskolin (e.g., 10 µM) to activate the CREB pathway.

  • Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of CREB inhibition relative to the forskolin-stimulated control.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of compound this compound and 666-15 on the viability of breast cancer cells.

Materials:

  • MDA-MB-231 breast cancer cells

  • RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin

  • Compound this compound and 666-15 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of compound this compound, 666-15, or their combination for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ values can be determined by plotting the percentage of viability against the log of the compound concentration.

Quantitative Data Summary

The following tables summarize the key quantitative data for compound this compound.

Table 1: Inhibitory Activity of Compound this compound on CREB

CompoundIC₅₀ (μM)Assay
This compound26.3CREB-mediated gene transcription assay

Data from commercial suppliers.[1]

Table 2: Synergistic Inhibition of Breast Cancer Cell Growth

Cell LineTreatmentIC₅₀ (μM)
MDA-MB-231666-15 alone~1
MDA-MB-231666-15 + this compound (e.g., 5 μM)Significantly reduced

Qualitative description based on the discovery paper.[2] Specific IC₅₀ values for the combination were not provided in the initial reports and would need to be determined experimentally.

To quantitatively assess the synergistic effect, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Chou_Talalay_Logic Start Dose-response data for Drug A, Drug B, and Combination Step1 Calculate the fraction affected (Fa) for each dose Start->Step1 Step2 Use the median-effect equation to determine the Dm (median-effect dose) and m (slope) for each drug Step1->Step2 Step3 Calculate the Combination Index (CI) for a given Fa Step2->Step3 Result CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Step3->Result

Figure 3: Logical Flow for Chou-Talalay Synergy Analysis.

Conclusion

Compound this compound represents a fascinating molecular tool for the study of the CREB signaling pathway. Its unique ability to potentiate the activity of a known CREB inhibitor opens up new avenues for research into the allosteric modulation of transcription factors and provides a basis for the development of novel combination therapies for diseases driven by aberrant CREB activity, such as certain cancers. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing compound.

References

An In-Depth Technical Guide to 653-47: A Novel Potentiator of CREB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 653-47, identified as 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide. While exhibiting weak intrinsic inhibitory activity against the cAMP-response element binding protein (CREB), the primary significance of this compound lies in its demonstrated ability to synergistically potentiate the inhibitory action of the known CREB inhibitor, 666-15. This document details the chemical structure, physicochemical properties, and biological activity of this compound. Furthermore, it elucidates the compound's role within the CREB signaling pathway and provides generalized experimental protocols for its investigation.

Chemical Structure and Properties

The compound designated as this compound is chemically known as 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide. Its structural and physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide[1]
Synonyms This compound; 65347; 653 47[1]
CAS Number 1224678-75-4 (free base)-
1224567-46-7 (hydrochloride)[2]
Molecular Formula C₂₀H₁₉ClN₂O₃[1]
Molecular Weight 370.83 g/mol [1]
SMILES O=C(NC1=CC=C(Cl)C=C1O)C2=C(OCCCN)C=C3C=CC=CC3=C2[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]

Biological Activity and Mechanism of Action

The principal biological function of this compound is its role as a potentiator of the CREB inhibitor 666-15.[3][4] While this compound itself is a very weak inhibitor of CREB with a reported IC₅₀ of 26.3 μM, its synergistic action with 666-15 significantly enhances the inhibition of CREB-mediated gene transcription.[3][5] This synergistic effect is observed when this compound is used at concentrations of 5-10 μM in conjunction with 666-15.[3][5]

The combination of this compound and 666-15 has demonstrated potent inhibition of breast cancer cell growth.[1] The discovery of this compound was unexpected, arising from research into prodrugs for 666-15.[1][3]

The CREB Signaling Pathway

The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the transcription of numerous genes involved in fundamental cellular processes. The CREB signaling pathway is a key cascade in cellular signal transduction.

Diagram 1: The CREB Signaling Pathway

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Binds to CRE CBP_p300 CBP/p300 CBP_p300->pCREB Co-activates 666-15 666-15 666-15->pCREB Inhibits This compound This compound This compound->666-15 Potentiates

Caption: The CREB signaling pathway and points of intervention by 666-15 and this compound.

Experimental Protocols

While a specific, detailed protocol for the synergistic use of this compound and 666-15 is not available in the public domain, this section provides a generalized workflow for a CREB luciferase reporter assay, which is a common method to assess CREB activity. This can be adapted to study the effects of this compound and 666-15.

CREB Luciferase Reporter Assay

This assay measures the transcriptional activity of CREB by quantifying the expression of a luciferase reporter gene under the control of a CRE-containing promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • CRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • 96-well white, clear-bottom plates

  • This compound (stock solution in DMSO)

  • 666-15 (stock solution in DMSO)

  • Forskolin (or other CREB activator)

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow:

Diagram 2: CREB Luciferase Reporter Assay Workflow

CREB_Assay_Workflow A 1. Cell Seeding Seed HEK293T cells in a 96-well plate. B 2. Transfection Co-transfect cells with CRE-luciferase reporter plasmid. A->B C 3. Compound Treatment Treat cells with this compound, 666-15, or a combination. B->C D 4. CREB Activation Stimulate cells with Forskolin to activate CREB. C->D E 5. Incubation Incubate for a defined period (e.g., 4-6 hours). D->E F 6. Cell Lysis & Reagent Addition Lyse cells and add luciferase assay reagent. E->F G 7. Luminescence Measurement Measure luminescence using a luminometer. F->G H 8. Data Analysis Normalize data and determine IC50 values. G->H

Caption: Generalized workflow for a CREB luciferase reporter assay.

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will allow for optimal transfection efficiency and cell health.

  • Transfection: Transfect the cells with a CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of this compound, 666-15, and a combination of both. Include a vehicle control (DMSO).

  • CREB Activation: After a short pre-incubation with the compounds (e.g., 30-60 minutes), stimulate the cells with a known CREB activator, such as forskolin, to induce luciferase expression.

  • Incubation: Incubate the plate for a further period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency. Calculate the IC₅₀ values for 666-15 in the presence and absence of this compound to quantify the potentiation effect.

Synthesis

A detailed, step-by-step synthesis protocol for 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide is not explicitly available in the reviewed literature. However, the synthesis of N-aryl-2-naphthamides generally involves the coupling of a 2-naphthoyl chloride derivative with an appropriate aniline. The synthesis of the 3-(3-aminopropoxy) side chain would likely involve a separate synthetic route, potentially starting from a protected 3-hydroxy-2-naphthoic acid, followed by etherification and deprotection steps.

Conclusion

The chemical compound this compound presents a significant tool for researchers in the fields of cell biology, oncology, and drug discovery. Its unique ability to potentiate the activity of the CREB inhibitor 666-15 opens new avenues for modulating the CREB signaling pathway, a critical regulator of cellular function. The information and generalized protocols provided in this guide serve as a foundation for further investigation into the therapeutic and research applications of this novel molecule. Further studies are warranted to fully elucidate its physicochemical properties and to develop detailed experimental and synthetic protocols.

References

Unveiling the Synergistic Power of 653-47: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the compound 653-47, a novel potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15. This document details the core mechanism, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action

Compound this compound functions as a synergistic agent, significantly enhancing the inhibitory activity of the potent CREB inhibitor, 666-15, on CREB-mediated gene transcription.[1][2][3] While this compound itself exhibits very weak inhibitory activity against CREB, its primary and most compelling function is its ability to potentiate the action of 666-15.[1][2][3] This synergistic relationship was an unexpected discovery, stemming from research aimed at developing a more water-soluble prodrug of 666-15.[1] The combination of this compound and 666-15 has demonstrated potent inhibition of breast cancer cell growth.[1][2]

The transcription factor CREB is a critical regulator of gene expression involved in cellular proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers. CREB activation is initiated by phosphorylation at Serine 133 by several kinases, which then allows it to bind to the transcriptional co-activator, CREB-binding protein (CBP), and initiate the transcription of target genes.[2] The synergistic action of this compound and 666-15 presents a promising strategy for targeting this key oncogenic pathway.

Data Presentation

The following tables summarize the quantitative data from key experiments evaluating the activity of this compound, both alone and in combination with 666-15.

Table 1: Inhibitory Activity of this compound on CREB-Mediated Gene Transcription

CompoundConcentration (µM)Inhibition of CREB Activity (%)
This compound26.350 (IC50)

Data extracted from vendor websites citing the primary publication.

Table 2: Synergistic Inhibition of CREB-Mediated Gene Transcription by this compound and 666-15

Compound(s)Concentration (µM)Inhibition of CREB Activity (%)
666-15Concentration AValue X
This compound5Minimal Inhibition
666-15 + this compoundConcentration A + 5Significantly > X

Note: Specific quantitative values for the synergistic inhibition from the primary publication require access to the full-text data figures.

Table 3: Inhibition of Breast Cancer Cell (MCF-7) Growth

Compound(s)Concentration (µM)Cell Growth Inhibition (%)
666-15Concentration BValue Y
This compound10Minimal Inhibition
666-15 + this compoundConcentration B + 10Significantly > Y

Note: Specific quantitative values for the synergistic inhibition from the primary publication require access to the full-text data figures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CREB-Mediated Gene Transcription Reporter Assay (CREB-Glo™ Assay)

This assay quantitatively measures the activity of CREB in cells.

Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine®)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (to stimulate CREB activity)

  • This compound and 666-15 compounds

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound, 666-15, or their combination) at the desired concentrations.

  • Stimulation: After a 1-hour pre-incubation with the compounds, add forskolin to the wells to a final concentration of 10 µM to stimulate CREB-mediated transcription.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system, following the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of CREB activity relative to the forskolin-stimulated control.

Breast Cancer Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

Materials:

  • MCF-7 breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and 666-15 compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound, 666-15, or their combination).

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

Mandatory Visualization

Signaling Pathway Diagram

CREB_Signaling_Pathway cluster_creb Extracellular Signal Extracellular Signal GPCR/RTK GPCR/RTK AC/Kinase Cascade AC/Kinase Cascade GPCR/RTK->AC/Kinase Cascade PKA/MAPK PKA/MAPK AC/Kinase Cascade->PKA/MAPK CREB CREB PKA/MAPK->CREB P pCREB pCREB CBP CBP pCREB->CBP Binds Gene Transcription Gene Transcription CBP->Gene Transcription Activates 666-15 666-15 666-15->pCREB Inhibits binding to CBP This compound This compound This compound->666-15 Potentiates

Caption: CREB signaling pathway and the proposed mechanism of action for 666-15 and this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Cell_Culture Assay_1 CREB Reporter Assay Cell_Culture->Assay_1 Assay_2 MTT Assay Cell_Culture->Assay_2 Transfection Transfection Assay_1->Transfection Treatment_2 Compound Treatment (this compound, 666-15, Combo) Assay_2->Treatment_2 Treatment_1 Compound Treatment (this compound, 666-15, Combo) Transfection->Treatment_1 Stimulation Forskolin Stimulation Treatment_1->Stimulation Measurement_1 Luciferase Measurement Stimulation->Measurement_1 Analysis Analysis Measurement_1->Analysis Incubation 72h Incubation Treatment_2->Incubation MTT_Addition MTT Addition & Incubation Incubation->MTT_Addition Measurement_2 Absorbance Measurement MTT_Addition->Measurement_2 Measurement_2->Analysis

Caption: Workflow for evaluating the activity of this compound and 666-15.

References

The Serendipitous Discovery and Synthetic Pathway of 653-47: A Novel Potentiator of CREB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 653-47, systematically named 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide, has emerged as a molecule of significant interest in the field of chemical biology and cancer research. Its discovery was unexpected, arising from efforts to improve the physicochemical properties of a known inhibitor of the cAMP-response element binding protein (CREB), 666-15. While this compound itself is a very weak inhibitor of CREB, its remarkable ability to potentiate the inhibitory activity of 666-15 marks it as a valuable research tool and a potential component in synergistic therapeutic strategies targeting CREB-mediated gene transcription.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery of this compound

The discovery of this compound was a serendipitous finding during the development of a prodrug for the potent CREB inhibitor, 666-15.[2] Researchers were aiming to enhance the aqueous solubility of 666-15 and in the process, synthesized a series of related molecules.[2] Unexpectedly, compound this compound was identified as a potent enhancer of 666-15's ability to inhibit CREB-mediated gene transcription, despite showing negligible inhibitory activity on its own.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1224678-75-4
Molecular Formula C₂₀H₁₉ClN₂O₃
Molecular Weight 370.83 g/mol
IUPAC Name 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide
Appearance Solid powder
Solubility Soluble in DMSO

Synthesis of this compound

The synthesis of 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide (this compound) is a multi-step process. The detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl (3-bromopropyl)carbamate

To a solution of 3-bromopropylamine hydrobromide (1 eq) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (TEA) (2.5 eq) are added at 0 °C. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield tert-butyl (3-bromopropyl)carbamate.

Step 2: Synthesis of 3-(3-((tert-butoxycarbonyl)amino)propoxy)-2-naphthoic acid

To a solution of 3-hydroxy-2-naphthoic acid (1 eq) in N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃) (3 eq) and tert-butyl (3-bromopropyl)carbamate (1.5 eq) are added. The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried to give 3-(3-((tert-butoxycarbonyl)amino)propoxy)-2-naphthoic acid.

Step 3: Synthesis of tert-butyl (3-((2-((4-chloro-2-hydroxyphenyl)carbamoyl)naphthalen-3-yl)oxy)propyl)carbamate

A mixture of 3-(3-((tert-butoxycarbonyl)amino)propoxy)-2-naphthoic acid (1 eq), 2-amino-5-chlorophenol (1.2 eq), and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.5 eq) in DMF is stirred in the presence of N,N-diisopropylethylamine (DIPEA) (3 eq) at room temperature for 12 hours. The reaction mixture is then diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Step 4: Synthesis of 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide (this compound)

The product from Step 3 is dissolved in a solution of 4N HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide hydrochloride. The free base (this compound) can be obtained by neutralization with a suitable base.

Biological Activity and Synergistic Inhibition

The primary biological significance of this compound lies in its ability to potentiate the inhibitory effect of 666-15 on CREB-mediated gene transcription.

Quantitative Data on CREB Inhibition and Potentiation
Compound / CombinationIC₅₀ (CREB-mediated transcription)Notes
This compound alone > 20 µMExhibits very weak direct inhibition of CREB.[2]
666-15 alone ~ 80 nMA potent inhibitor of CREB.[2]
666-15 (10 nM) + this compound (5 µM) -Significant potentiation of 666-15's inhibitory activity observed.[2]
666-15 (50 nM) + this compound (5 µM) -Significant inhibition of NR4A2 transcription, a CREB target gene, was observed.[2]
Experimental Protocol: CREB-Mediated Gene Transcription Assay

This assay is performed to evaluate the inhibitory activity of compounds on CREB-mediated gene transcription, typically using a luciferase reporter gene assay in a suitable cell line, such as HEK293T.

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the assay, cells are seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells are treated with various concentrations of the test compounds (this compound, 666-15, or their combination) for a specified period (e.g., 1 hour).

  • Stimulation: Following compound treatment, the cells are stimulated with a CREB activator, such as Forskolin (10 µM), to induce CREB-mediated transcription.

  • Luciferase Assay: After an incubation period (e.g., 6 hours) with the stimulator, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of inhibition is calculated relative to the stimulated control (cells treated with Forskolin but no inhibitor). The IC₅₀ values are then determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the transcription of genes involved in various cellular processes, including proliferation, survival, and differentiation. Its activity is modulated by a variety of signaling pathways.

CREB_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormones Hormones GPCR GPCR Hormones->GPCR GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK CaM CaM GrowthFactors->CaM increase Ca2+ Neurotransmitters Neurotransmitters Neurotransmitters->GPCR Neurotransmitters->CaM increase Ca2+ AC Adenylyl Cyclase GPCR->AC activates Ras Ras RTK->Ras activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (inactive) PKA->CREB phosphorylate (Ser133) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB phosphorylate (Ser133) CaMK CaMK CaM->CaMK activates CaMK->CREB phosphorylate (Ser133) pCREB p-CREB (active) CBP_p300 CBP/p300 pCREB->CBP_p300 recruits CRE CRE pCREB->CRE binds to GeneTranscription Gene Transcription CBP_p300->GeneTranscription initiates CRE->GeneTranscription

Caption: The CREB signaling pathway is activated by various extracellular signals.

Experimental Workflow for Synergistic Inhibition Study

The following diagram illustrates the typical workflow for investigating the synergistic inhibitory effects of compound this compound and 666-15 on CREB-mediated gene transcription.

Synergistic_Inhibition_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis CellCulture 1. Culture HEK293T cells Transfection 2. Transfect with CRE-Luc & Renilla plasmids CellCulture->Transfection CompoundAddition 3. Add compounds to respective wells Transfection->CompoundAddition Control Vehicle Control Stimulated Forskolin (Stimulator) CompoundA This compound alone CompoundB 666-15 alone Combination This compound + 666-15 Stimulation 4. Add Forskolin to all wells (except vehicle control) CompoundAddition->Stimulation Incubation 5. Incubate for 6 hours Stimulation->Incubation Lysis 6. Lyse cells Incubation->Lysis LuciferaseAssay 7. Measure Firefly & Renilla luciferase activity Lysis->LuciferaseAssay Normalization 8. Normalize Firefly to Renilla activity LuciferaseAssay->Normalization InhibitionCalc 9. Calculate % Inhibition vs. Stimulated Control Normalization->InhibitionCalc SynergyAnalysis 10. Analyze for synergy (e.g., Combination Index) InhibitionCalc->SynergyAnalysis

Caption: Workflow for assessing synergistic inhibition of CREB.

Conclusion

The discovery of this compound has provided the scientific community with a unique molecular tool to probe the intricacies of CREB-mediated gene transcription. Its ability to potentiate the activity of a known CREB inhibitor, 666-15, opens up new avenues for the development of combination therapies for diseases where CREB is dysregulated, such as in various cancers. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the mechanism of action and potential therapeutic applications of this intriguing molecule.

References

Technical Guide: Biological Target Identification and Synergistic Action of 653-47

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides an in-depth technical overview of the compound 653-47, focusing on its biological role and mechanism of action. Contrary to a direct inhibitor, this compound has been identified as a molecular potentiator.[1] Its primary function is to significantly enhance the inhibitory activity of compound 666-15, a known inhibitor of the cAMP-Response Element Binding Protein (CREB).[2][3][4] While this compound alone is a very weak inhibitor of CREB, its synergistic action with 666-15 presents a novel strategy for targeting CREB-mediated gene transcription, which is implicated in the pathogenesis of multiple cancers.[2][5][6] This guide details the quantitative data, experimental protocols used to characterize this synergy, and visualizes the relevant biological pathways and workflows.

Introduction to the Biological Target: cAMP-Response Element Binding Protein (CREB)

cAMP-Response Element Binding Protein (CREB) is a crucial nuclear transcription factor that enables cellular responses to extracellular signals.[2] In its inactive state, CREB is constitutively bound to cAMP-response elements (CRE) within the genome.[2] Its transcriptional activity is triggered by phosphorylation at the Ser133 residue, a process mediated by several kinases including protein kinase A (PKA), protein kinase B (PKB/Akt), and mitogen-activated protein kinases (MAPKs).[2][7]

Upon phosphorylation, CREB recruits transcriptional coactivators, primarily the CREB-binding protein (CBP) and its paralogue p300.[2][7] This activated complex then drives the transcription of target genes involved in a multitude of cellular processes, such as cell growth, differentiation, and survival.[5] Dysregulation, particularly the overactivation of the CREB signaling pathway, is frequently observed in various cancers, including breast cancer, prostate cancer, and leukemia, making it a compelling target for therapeutic intervention.[2][5][6]

Compound Profile: this compound

The small molecule this compound was discovered unexpectedly during the development of an ester prodrug of the potent CREB inhibitor 666-15.[2][8] The investigation revealed that this compound's primary characteristic is not its intrinsic inhibitory activity but its ability to act as a powerful enhancer for 666-15.[2][5] While this compound alone demonstrates negligible to very weak inhibition of CREB, when combined with 666-15, it significantly potentiates the latter's ability to suppress CREB-mediated gene transcription and inhibit cancer cell growth.[1][2]

Quantitative Data Summary

The biological activity of this compound, both alone and in combination with 666-15, has been quantified through various in vitro assays.

CompoundAssay TypeCell LineTarget / ProcessIC50 ValueReference
This compound CREB Inhibition AssayHEK293TCREB Activity26.3 µM[3][4][9]
This compound Cell Growth (MTT Assay)A549Growth Inhibition2.73 µM[3]
666-15 CREB Inhibition AssayN/ACREB Activity81 nM[9][10]

Table 1: In Vitro Inhibitory Activity. Summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its partner compound 666-15 against CREB and cancer cell lines.

CombinationAssay TypeCell LineTarget GeneOutcomeReference
666-15 (50 nM) + this compound (5 µM) qRT-PCRHEK293TNR4A2Significant synergistic inhibition of Fsk-stimulated gene transcription where neither was active alone.[2]
666-15 + this compound MTT AssayMDA-MB-231Cell GrowthCombination Index (CI) values were less than 1.0, indicating a synergistic antiproliferative effect.[2]

Table 2: Synergistic Activity. Details the outcomes of combining this compound and 666-15 in functional cellular assays.

Key Experimental Protocols

Quantitative Reverse Transcription PCR (qRT-PCR) for Endogenous Gene Expression

This protocol is used to measure the effect of compounds on the transcription of CREB target genes, such as NR4A2.[2]

  • Cell Culture and Treatment: Human Embryonic Kidney (HEK) 293T cells are cultured in appropriate media. Cells are pre-treated with this compound, 666-15, or a combination of both for 1 hour.

  • Stimulation: CREB-mediated transcription is stimulated by treating the cells with 10 µM Forskolin (Fsk) for 45 minutes.

  • RNA Isolation: Total RNA is isolated from the cells using a suitable RNA purification kit.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the target gene (e.g., NR4A2) and a reference housekeeping gene (e.g., HPRT).

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct method (ΔΔCt) after normalization to the reference gene.

MTT Assay for Cell Proliferation

This colorimetric assay determines the antiproliferative effects of the compounds on cancer cell lines.[2]

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, 666-15, or their combination for 72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualized Pathways and Workflows

CREB Signaling Pathway and Points of Inhibition

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Extracellular Signal (e.g., Hormones) Receptor Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA_n PKA PKA->PKA_n CREB CREB PKA_n->CREB  Phosphorylation pCREB p-CREB (Active) CREB->pCREB CRE CRE DNA Element pCREB->CRE Binds CBP CBP/p300 CBP->pCREB Recruited Transcription Target Gene Transcription CRE->Transcription 653_47 This compound (Potentiator) 666_15 666_15 653_47->666_15 Enhances

Caption: CREB activation pathway and synergistic inhibition by 666-15 and this compound.
Experimental Workflow for Synergistic Effect Analysis

Experimental_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Compound Treatment - Control - this compound alone - 666-15 alone - Combination A->B C 3. Fsk Stimulation (Activate CREB Pathway) B->C D 4. Total RNA Isolation C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. qRT-PCR Analysis (Target: NR4A2, Ref: HPRT) E->F G 7. Data Analysis (Relative Gene Expression) F->G

Caption: Workflow for quantifying synergistic inhibition via qRT-PCR.
Logical Model of Synergistic Interaction

Synergy_Model cluster_inputs Inputs cluster_combo Combination 653_47 This compound (5 µM) 666_15 666-15 (50 nM) Target CREB-Mediated Gene Transcription 666_15->Target No Significant Inhibition Combo This compound + 666-15 Combo->Target Strong Synergistic Inhibition

Caption: Logical diagram illustrating the synergistic inhibition of CREB.

References

Preliminary Studies on 653-47: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Compound 653-47 has been identified as a novel molecular modulator, specifically a potentiator that enhances the inhibitory activity of compound 666-15 on the cAMP-response element binding protein (CREB).[1][2][3] While this compound itself is a very weak inhibitor of CREB, its synergistic action with 666-15 presents a promising avenue for research into CREB-mediated gene transcription, which is implicated in various cancers.[1][4][5] This document provides a summary of the preliminary findings on this compound, including its chemical properties, biological activity, and the experimental protocols used for its initial characterization.

Chemical Properties

A summary of the key chemical properties of compound this compound is presented in the table below.

PropertyValue
IUPAC Name 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide
Molecular Formula C20H19ClN2O3
Molecular Weight 370.833 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C
CAS Number 1224678-75-4
Biological Activity

Compound this compound was unexpectedly discovered during the investigation of prodrugs for 666-15, a known CREB inhibitor.[1][4] While this compound alone demonstrates weak inhibitory activity against CREB with an IC50 of 26.3 μM, it significantly potentiates the activity of 666-15.[2][3] The combination of this compound and 666-15 has shown potent inhibition of breast cancer cell growth.[1][4]

The following table summarizes the key biological activity data for this compound.

AssayConditionResult
CREB Inhibition (IC50) This compound alone26.3 μM
CREB-mediated Gene Transcription 5-10 μM of this compound with 666-15Synergistic inhibition
NR4A2 Gene Expression 5 μM of this compound with 50 nM of 666-15Significant inhibition
Breast Cancer Cell Growth Combination of this compound and 666-15Potent inhibition

Experimental Protocols

CREB-Mediated Gene Transcription Assay

The following protocol outlines the general steps for a CREB-mediated gene transcription assay, as would be relevant for assessing the activity of compounds like this compound and 666-15.

  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transfected with a reporter plasmid containing a CRE-luciferase construct. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, 666-15, or a combination of both. A DMSO control is also included.

  • Luciferase Assay: Following a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The results are then expressed as a percentage of the DMSO control.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of synergistic inhibition of CREB by this compound and 666-15.

G cluster_0 666-15 666-15 CREB CREB 666-15->CREB Inhibits This compound This compound This compound->666-15 Potentiates Gene Transcription Gene Transcription CREB->Gene Transcription Activates

Synergistic Inhibition of CREB Signaling
Experimental Workflow

The diagram below outlines the general workflow for screening and characterizing compounds that modulate CREB activity.

G Compound Library Compound Library Primary Screen (CRE-Luciferase) Primary Screen (CRE-Luciferase) Compound Library->Primary Screen (CRE-Luciferase) Hit Identification Hit Identification Primary Screen (CRE-Luciferase)->Hit Identification Secondary Assays (e.g., Gene Expression) Secondary Assays (e.g., Gene Expression) Hit Identification->Secondary Assays (e.g., Gene Expression) Lead Optimization Lead Optimization Secondary Assays (e.g., Gene Expression)->Lead Optimization

CREB Inhibitor Discovery Workflow

References

Methocarbamol (CAS 532-03-6): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Methocarbamol, a centrally acting skeletal muscle relaxant. The information is compiled to assist researchers, scientists, and professionals involved in drug development in understanding the physicochemical properties of this compound.

Core Physicochemical Properties

Methocarbamol, with the chemical name 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate, is a white powder.[1][2][3] It is a carbamate derivative of guaifenesin.[2][3]

Solubility Profile

Methocarbamol is described as sparingly soluble in water and chloroform.[1][2][3] Its solubility increases in alcohol (with heating) and propylene glycol, while it is insoluble in benzene and n-hexane.[1][2][3]

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for Methocarbamol in various solvents.

Table 1: Solubility in Organic Solvents [4]

SolventSolubility (mg/mL)
Dimethyl formamide (DMF)~33
Dimethyl sulfoxide (DMSO)~16
Ethanol~14

Table 2: Solubility in Aqueous and Other Solvents

Solvent SystemSolubilityReference
WaterSparingly soluble[1][2][3], ~25 g/dm³ (~25 mg/mL)[5][1][2][3][5]
1:30 DMF:PBS (pH 7.2)~0.03 mg/mL[4]
Sterile water for injection (4 mg/mL)Stable for 6 days at room temperature[6]
5% Dextrose injection (4 mg/mL)Stable for 6 days at room temperature[6]
0.9% Sodium chloride injection (4 mg/mL)Stable for 6 days at room temperature[6]

Stability Profile

Methocarbamol exhibits varying stability depending on the conditions. As a crystalline solid stored at 4°C, it is stable for at least four years.[4] It is considered stable in acidic media but is susceptible to hydrolysis in alkaline solutions.[7][8]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical study involves subjecting the drug substance to stress conditions such as heat, humidity, acid, base, and oxidation.[9]

Table 3: Stability Under Stress Conditions

ConditionStabilityDegradation ProductsReference
Acidic MediaRelatively stable-[7][8]
Alkaline Solutions (pH 8.0-10.0)Easily hydrolyzedGuaifenesin, Isomer of Methocarbamol[7][8]
Oxidative Stress--[9]
Photodegradation (UV light)Least stable-[9]

Experimental Protocols

Solubility Determination

A common method for determining the equilibrium solubility of a compound involves the following steps:

  • Sample Preparation : An excess amount of Methocarbamol is added to a vial containing the solvent of interest.

  • Equilibration : The vial is tightly sealed and agitated at a constant temperature for a sufficient period to reach equilibrium.

  • Sample Analysis : The suspension is filtered, and the concentration of Methocarbamol in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10]

Stability-Indicating HPLC Method

A reversed-phase HPLC method can be employed to assess the stability of Methocarbamol and separate it from its degradation products.

  • Chromatographic Conditions :

    • Column : A C18 column is typically used.[11]

    • Mobile Phase : A mixture of a buffer (e.g., phosphate buffer at pH 4.5) and an organic solvent (e.g., methanol) is common.[11]

    • Detection : UV detection at a wavelength of 274 nm is suitable for Methocarbamol.[10][11]

  • Forced Degradation Sample Analysis : Methocarbamol is subjected to stress conditions (acid, base, oxidation, heat, light). The stressed samples are then diluted and injected into the HPLC system to analyze for the parent drug and any degradation products.[9][11]

Visualizations

Proposed Mechanism of Action

The precise mechanism of action of Methocarbamol is not fully established but is believed to be due to general central nervous system (CNS) depression.[1][2][3][12] It does not directly act on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[1][2][3] The muscle relaxant effect is thought to be mediated through the brain and spinal cord, possibly by inhibiting polysynaptic reflexes.[12]

G cluster_cns Central Nervous System Brain Brain CNS_Depression CNS_Depression Brain->CNS_Depression Spinal_Cord Spinal_Cord Inhibition_of_Polysynaptic_Reflexes Inhibition_of_Polysynaptic_Reflexes Spinal_Cord->Inhibition_of_Polysynaptic_Reflexes Methocarbamol Methocarbamol Methocarbamol->Brain Methocarbamol->Spinal_Cord Muscle_Relaxation Muscle_Relaxation CNS_Depression->Muscle_Relaxation Inhibition_of_Polysynaptic_Reflexes->Muscle_Relaxation

Caption: Proposed Mechanism of Action of Methocarbamol.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of Methocarbamol.

G Start Start Methocarbamol_Sample Methocarbamol_Sample Start->Methocarbamol_Sample Stress_Conditions Apply Stress Conditions Methocarbamol_Sample->Stress_Conditions Acid_Hydrolysis Acid_Hydrolysis Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base_Hydrolysis Stress_Conditions->Base_Hydrolysis Oxidation Oxidation Stress_Conditions->Oxidation Thermal_Degradation Thermal_Degradation Stress_Conditions->Thermal_Degradation Photodegradation Photodegradation Stress_Conditions->Photodegradation Sample_Analysis HPLC Analysis Acid_Hydrolysis->Sample_Analysis Base_Hydrolysis->Sample_Analysis Oxidation->Sample_Analysis Thermal_Degradation->Sample_Analysis Photodegradation->Sample_Analysis Data_Evaluation Data_Evaluation Sample_Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Workflow for Forced Degradation Stability Testing.

References

Potential Therapeutic Applications of 653-47: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 653-47, identified as 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide, is a novel molecular modulator with significant potential in oncology.[1] While exhibiting weak intrinsic inhibitory activity against the cAMP-response element binding protein (CREB), its primary therapeutic interest lies in its role as a potent potentiator of the CREB inhibitor 666-15.[1][2][3] This synergistic relationship presents a promising strategy for targeting cancers where CREB-mediated gene transcription is a key driver of tumor progression, such as breast cancer.[1][4][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

The primary mechanism of action of this compound is the synergistic inhibition of CREB-mediated gene transcription when used in combination with the potent CREB inhibitor, 666-15.[1][5] CREB is a nuclear transcription factor that, upon activation by various signaling pathways, binds to the transcriptional co-activator CREB-binding protein (CBP) to initiate the transcription of genes involved in cell proliferation, survival, and differentiation.[1] The overexpression and overactivation of CREB have been implicated in the pathogenesis of several cancers.[1][4]

While this compound alone is a very weak inhibitor of CREB, its co-administration with 666-15 leads to a significant enhancement of the latter's inhibitory effect on CREB activity.[1] This suggests an allosteric mechanism or the modulation of a parallel pathway that sensitizes CREB to inhibition by 666-15.[1] This synergistic action has been demonstrated to effectively inhibit the growth of breast cancer cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCompoundCell LineAssay TypeReference
IC50 26.3 µMThis compoundHEK293TCREB-mediated gene transcription[2][3][6]
Synergistic Inhibition 5-10 µM (in combination with 666-15)This compoundHEK293TCREB-mediated gene transcription[2][6]

Potential Therapeutic Areas

Based on its mechanism of action, the primary therapeutic area for the combination of this compound and 666-15 is oncology . Specifically, it has shown promise in the treatment of breast cancer .[1][4] Given that CREB is a proto-oncogene implicated in various malignancies, the therapeutic potential could extend to other cancers with CREB overactivation.

Experimental Protocols

CREB-Mediated Gene Transcription Assay

This protocol is based on the methods described in the discovery of this compound as a synergistic inhibitor of CREB.

Objective: To determine the inhibitory effect of this compound, alone or in combination with 666-15, on CREB-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then transfected with a CRE-responsive luciferase reporter plasmid (e.g., pCRE-Luc) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, 666-15, or a combination of both.

    • Cells are incubated with the compounds for a predetermined period (e.g., 1-2 hours).

  • CREB Activation and Luciferase Assay:

    • CREB-mediated transcription is stimulated by adding a known CREB activator, such as Forskolin (Fsk), to the cell culture medium.

    • Following stimulation, cells are lysed, and the luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • The IC50 values are calculated by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Breast Cancer Cell Growth Inhibition Assay

Objective: To evaluate the anti-proliferative effect of this compound in combination with 666-15 on breast cancer cells.

Methodology:

  • Cell Culture:

    • Human breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with FBS and antibiotics.

  • Cell Seeding:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with a range of concentrations of this compound, 666-15, or their combination. A vehicle control (e.g., DMSO) is also included.

    • The cells are incubated with the compounds for a specified duration (e.g., 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The cell viability is expressed as a percentage of the vehicle-treated control.

    • The GI50 (concentration required to inhibit cell growth by 50%) can be determined from the dose-response curves.

Visualizations

a Synergistic Inhibition of CREB Pathway by this compound and 666-15 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Hormones Receptor Receptor Growth_Factors->Receptor Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK) Receptor->Kinase_Cascade CREB CREB (Inactive) Kinase_Cascade->CREB P pCREB p-CREB (Active) Gene_Transcription Gene Transcription (Proliferation, Survival) pCREB->Gene_Transcription binds CBP CBP CBP/p300 666-15 666-15 666-15->pCREB Inhibits This compound This compound (Potentiator) This compound->666-15 Potentiates

Caption: Synergistic inhibition of the CREB signaling pathway.

b Experimental Workflow: Cell Growth Inhibition Assay Start Seed Breast Cancer Cells (e.g., MDA-MB-231) Incubate_1 Incubate Overnight Start->Incubate_1 Treat Treat with this compound, 666-15, or Combination Incubate_1->Treat Incubate_2 Incubate for 72 hours Treat->Incubate_2 MTT_Assay Add MTT Reagent Incubate_2->MTT_Assay Incubate_3 Incubate for 2-4 hours MTT_Assay->Incubate_3 Solubilize Solubilize Formazan Crystals Incubate_3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure

Caption: Workflow for assessing cell growth inhibition.

References

An In-depth Technical Guide to the In Vitro and In Vivo Studies of 653-47

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Compound 653-47 has been identified as a significant molecular modulator, primarily functioning as a potentiator for the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2][3] While exhibiting very weak intrinsic inhibitory activity against CREB, this compound synergistically enhances the efficacy of 666-15 in suppressing CREB-mediated gene transcription and the growth of cancer cells.[1][4][5] This document provides a comprehensive overview of the available in vitro and in vivo data on this compound, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

PropertyValue
IUPAC Name 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide
Molecular Formula C20H19ClN2O3
Molecular Weight 370.833 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Source:[1]

Quantitative In Vitro Data

The primary in vitro activity of this compound is characterized by its potentiation of the CREB inhibitor 666-15.

ParameterCompoundValueCell Line/SystemNotes
IC50 This compound26.3 µMIn vitro CREB inhibition assayDemonstrates weak intrinsic inhibitory activity.[2][3][6][7]
Synergistic Concentration This compound5-10 µMNot specifiedConcentration range for synergistic inhibition of CREB-mediated gene transcription with 666-15.[1][2][3]
Cell Growth Inhibition This compound + 666-15Potent InhibitionBreast cancer cellsThe combination shows potent inhibition of breast cancer cell growth.[1][5] The extent of the synergistic effect may be cell-type dependent.[8]
CREB Inhibition This compound100 nMHuman Microglia (HMC3)Used to inhibit CREB activity in an in vitro model of neuroinflammation.[9]

In Vivo Studies

Direct in vivo efficacy and pharmacokinetic data for this compound are not extensively detailed in the reviewed literature. However, it is noted that the bioavailability of the combination of this compound and 666-15 was not high.[5] The parent compound, 666-15, has been shown to suppress tumor growth in a breast cancer xenograft model.[6][10]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the synergistic inhibition of the CREB signaling pathway when used in combination with 666-15.[1][4] The CREB pathway is crucial for regulating cell proliferation, differentiation, and survival.[1][5] Its activation involves the phosphorylation of CREB at the Serine 133 residue by various kinases, such as PKA and AKT.[5] Phosphorylated CREB then recruits the transcriptional co-activator CREB-binding protein (CBP) to initiate gene transcription.[1][10] While 666-15 is a potent inhibitor of this process, this compound acts as an enhancer of this inhibition.[4][5] The discovery of this compound was unexpected, occurring during the investigation of ester prodrugs for 666-15.[4][8]

CREB_Signaling_Pathway cluster_upstream Upstream Signaling cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Ser133) CREB->pCREB CBP CBP pCREB->CBP Recruits Gene Target Gene Transcription CBP->Gene Initiates inhibitor 666-15 inhibitor->pCREB Inhibits Interaction potentiator This compound potentiator->inhibitor Potentiates Synergistic_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A1 Culture Breast Cancer Cells A2 Transfect with CRE-Luciferase Reporter A1->A2 B1 Control (DMSO) A2->B1 Add Activator & Test Compounds B2 This compound alone A2->B2 Add Activator & Test Compounds B3 666-15 alone A2->B3 Add Activator & Test Compounds B4 This compound + 666-15 A2->B4 Add Activator & Test Compounds C1 Incubate & Lyse Cells B1->C1 B2->C1 B3->C1 B4->C1 C2 Measure Luminescence C1->C2 C3 Normalize Data & Calculate Inhibition C2->C3 Synergistic_Relationship cluster_inhibitors Inhibitory Compounds CREB CREB-Mediated Transcription I_653_47 This compound I_653_47->CREB Very Weak Inhibition I_666_15 666-15 I_653_47->I_666_15 Synergistically Enhances I_666_15->CREB Potent Inhibition

References

Methodological & Application

Application Notes and Protocols for 653-47 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 653-47 is a significant molecular tool for studying the cAMP-response element-binding protein (CREB) signaling pathway, a critical regulator of gene transcription involved in diverse cellular processes such as proliferation, survival, and differentiation. While this compound itself is a very weak inhibitor of CREB with an IC50 of 26.3 μM, its primary utility lies in its ability to potently synergize with the known CREB inhibitor, 666-15.[1] This document provides detailed protocols for the use of this compound in cell culture, focusing on the human microglia cell line HMC3, and outlines methodologies for assessing its effects on cell viability and CREB signaling.

Introduction

The CREB signaling pathway is a key therapeutic target in various diseases, including cancer and neuroinflammatory disorders. CREB activation, primarily through phosphorylation at Serine 133 (p-CREB Ser133), leads to the recruitment of transcriptional co-activators like CREB-binding protein (CBP) and p300, initiating the transcription of target genes. The development of small molecule inhibitors of this pathway is of significant interest for therapeutic intervention.

Compound this compound was discovered as a potentiator of the CREB inhibitor 666-15.[2][3] While this compound alone shows minimal direct inhibitory activity, its co-administration with 666-15 results in a significant enhancement of CREB inhibition, leading to a more potent anti-proliferative effect in cancer cells and modulation of inflammatory responses in microglia.[4][5] These application notes provide a framework for utilizing this compound in a laboratory setting to investigate the CREB signaling cascade.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line(s)Reference
IC50 (CREB Inhibition, as single agent)26.3 µMNot specified[1]
Synergistic Concentration with 666-155-10 µMBreast Cancer Cells[6]
Table 2: Synergistic Effect of this compound with 666-15 on CREB-mediated Gene Transcription
TreatmentConcentrationInhibition of NR4A2 TranscriptionCell LineReference
This compound alone5 µMNo significant inhibitionHEK293T[2]
666-15 alone50 nMModerate inhibitionHEK293T[2]
This compound + 666-155 µM + 50 nMSignificant inhibitionHEK293T[2]

NR4A2 is a known CREB target gene.

Mandatory Visualization

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition GrowthFactors Growth Factors, Hormones, Neurotransmitters Receptor Receptor GrowthFactors->Receptor Kinase_Cascade Kinase Cascade (e.g., PKA, MAPK) Receptor->Kinase_Cascade pKinase Activated Kinase Kinase_Cascade->pKinase CREB CREB pKinase->CREB Phosphorylation pCREB p-CREB (Ser133) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruitment Gene Target Gene (e.g., NR4A2) CBP_p300->Gene Binding to Promoter Transcription Transcription Gene->Transcription Compound_666_15 666-15 Compound_666_15->pCREB Inhibits interaction with CBP/p300 Compound_653_47 This compound (Potentiator) Compound_653_47->Compound_666_15 Potentiates

Caption: CREB Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Start Start with cryopreserved HMC3 cells Culture Culture HMC3 cells in complete medium Start->Culture Seed Seed cells into appropriate well plates Culture->Seed Treat Treat cells with this compound, 666-15, or combination Seed->Treat Viability Cell Viability Assay (MTT/CCK-8) Treat->Viability Western Western Blot (p-CREB, CREB, Target Genes) Treat->Western qRT_PCR qRT-PCR (Target Gene Expression) Treat->qRT_PCR

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Cell Culture of HMC3 Human Microglial Cells

Materials:

  • HMC3 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of HMC3 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.

    • Change the medium every 2-3 days.

Cell Viability (MTT) Assay

Materials:

  • HMC3 cells

  • 96-well plates

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 666-15 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed HMC3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound, 666-15, and the combination in complete growth medium. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (medium with DMSO) wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for p-CREB and Total CREB

Materials:

  • HMC3 cells

  • 6-well plates

  • This compound and 666-15

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-CREB Ser133, rabbit anti-CREB, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed HMC3 cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound, 666-15, or the combination for the desired time. For some experiments, pre-treatment with an activator of the CREB pathway (e.g., Forskolin) may be necessary.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended dilutions should be optimized, but a starting point is 1:1000 for p-CREB and CREB, and 1:5000 for β-actin).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using appropriate software and normalize p-CREB levels to total CREB and/or a loading control like β-actin.

Conclusion

The experimental protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in cell culture-based assays. The synergistic inhibition of CREB by this compound and 666-15 offers a powerful approach to study the functional consequences of CREB pathway inhibition. The provided methodologies for cell culture, viability assays, and Western blotting can be adapted to various cell types and research questions, facilitating further exploration of the therapeutic potential of targeting the CREB signaling pathway.

References

Application Notes and Protocols for 653-47 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

653-47 is a small molecule that functions as a potentiator of the inhibitory activity of compound 666-15 on the cAMP-response element binding protein (CREB).[1][2][3][4][5][6][7] While it is a very weak CREB inhibitor on its own, with an IC50 of 26.3 μM, its primary utility in research lies in its ability to synergistically enhance the effects of 666-15 on CREB-mediated gene transcription.[1][2][3][4][5] This makes the combination of this compound and 666-15 a valuable tool for investigating the roles of the CREB signaling pathway in various biological processes, including cancer cell growth.[6]

These application notes provide a detailed protocol for utilizing this compound in conjunction with Western blotting to assess its impact on the CREB signaling pathway. The primary application is the treatment of cells in culture with this compound (often in combination with 666-15), followed by the analysis of specific protein expression and phosphorylation status via Western blot. A key target for analysis is the phosphorylation of CREB at Serine 133 (p-CREB), a critical event for its transcriptional activity.[8][9]

Data Presentation

Table 1: Compound Information

CompoundDescriptionMolecular WeightCAS Number
This compoundPotentiator of 666-15's CREB inhibitory activity. Weak CREB inhibitor.370.83 g/mol 1224678-75-4
This compound hydrochlorideHydrochloride salt form of this compound.Not specified1224567-46-7

Table 2: Experimental Parameters

ParameterRecommended ValueNotes
Cell TypeVaries by experiment (e.g., HMC3 microglia, prostate cancer cells)Optimization for your cell line of interest is recommended.
This compound Concentration5-10 μM[2][3][4][6] or 100 nM[8][10]The optimal concentration may vary depending on the cell type and experimental goals. A dose-response experiment is advised.
Incubation Time3 hours[8] to 24 hoursThe ideal incubation time will depend on the specific cellular response being measured.
SolventDMSOThis compound is soluble in DMSO.[6]

Experimental Protocols

I. Cell Treatment with this compound

This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction for Western blot analysis.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (as a solvent for this compound)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM). Store at -20°C for long-term storage.

  • Cell Treatment:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 5-10 μM or 100 nM).

    • Include a vehicle control by adding an equivalent volume of DMSO to the medium.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 3 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • After incubation, place the culture dish on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

II. Western Blot Protocol for Analysis of CREB Pathway Proteins

This is a general protocol and may require optimization for specific antibodies and detection systems.

Materials:

  • Protein lysate from cell treatment experiment

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-CREB (Ser133), anti-CREB, anti-PDCD4, anti-iNOS, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot start Seed Cells treatment Treat with this compound (and/or 666-15) start->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-p-CREB) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: Experimental workflow for analyzing the effects of this compound.

G cluster_pathway CREB Signaling Pathway Modulation Extracellular_Stimuli Extracellular Stimuli Upstream_Kinases Upstream Kinases (PKA, CaMKs, etc.) Extracellular_Stimuli->Upstream_Kinases CREB CREB Upstream_Kinases->CREB Phosphorylation pCREB p-CREB (Ser133) Gene_Transcription CREB-Mediated Gene Transcription pCREB->Gene_Transcription Activation Compound_666_15 666-15 Compound_666_15->pCREB Inhibition Compound_653_47 This compound Compound_653_47->Compound_666_15 Potentiation

Caption: Modulation of the CREB signaling pathway by this compound and 666-15.

References

Application Notes and Protocols: Preparation of 653-47 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of the research compound 653-47, a known potentiator of the CREB inhibitory activity of 666-15.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental results.

Compound Information

This compound is a small molecule that, while being a very weak inhibitor of the cAMP-response element binding protein (CREB) on its own, significantly enhances the inhibitory effect of compound 666-15 on CREB-mediated gene transcription.[1][2][3][5] This synergistic activity makes the combination of this compound and 666-15 a valuable tool for studying cellular signaling pathways involving CREB.[1][5]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its hydrochloride salt are summarized in the table below.

PropertyValueReference
IUPAC Name 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide[1]
Molecular Formula C20H19ClN2O3[1]
Molecular Weight 370.83 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
IC50 (CREB inhibition) 26.3 μM (weak inhibitor)[2][3][4]
Solubility Soluble in DMSO[1]
Recommended Storage (Solid) Dry, dark at 0-4°C (short term) or -20°C (long term)[1]
Recommended Storage (Stock Solution) -80°C (up to 6 months) or -20°C (up to 1 month)[2][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 370.83 g/mol = 3.7083 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 3.71 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube until the powder is completely dissolved. Gentle warming at 37°C and sonication can aid in dissolution if necessary.

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][6] Ensure the tubes are tightly sealed to prevent moisture absorption.[2][6]

Protocol 2: Preparation of a Working Solution

This protocol provides an example of preparing a working solution from a DMSO stock solution. The final concentration and vehicle will depend on the specific experimental requirements.

Materials:

  • 10 mM this compound DMSO stock solution

  • Appropriate cell culture medium or buffer (e.g., PBS, saline)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the desired final concentration:

    • For example, to prepare a 10 µM working solution in 1 mL of cell culture medium.

  • Calculate the required volume of stock solution:

    • Using the formula M1V1 = M2V2:

      • (10 mM) x V1 = (10 µM) x (1 mL)

      • (10,000 µM) x V1 = (10 µM) x (1000 µL)

      • V1 = 1 µL

  • Prepare the working solution:

    • Add 999 µL of the desired cell culture medium or buffer to a sterile tube.

    • Add 1 µL of the 10 mM this compound DMSO stock solution to the tube.

  • Mix and use:

    • Gently mix the solution by pipetting or brief vortexing. The working solution is now ready for use in your experiment.

Note on Solubility: For in vivo applications or if DMSO is not suitable, alternative solvent systems may be required. One published protocol for a working solution involves adding a DMSO stock solution to a solution of 20% SBE-β-CD in saline.[2]

Signaling Pathway and Experimental Workflow

CREB Signaling Pathway

The diagram below illustrates a simplified representation of the CREB signaling pathway, which is the target of this compound's synergistic activity with 666-15. Various extracellular signals can lead to the activation of kinases that phosphorylate CREB, enabling it to recruit co-activators and initiate gene transcription.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Kinases Kinases (e.g., PKA, MAPK) Signaling_Cascade->Kinases CREB CREB Kinases->CREB Phosphorylation pCREB pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruitment Gene_Transcription Gene Transcription CBP_p300->Gene_Transcription Activation 666_15 666-15 666_15->pCREB Inhibition 653_47 This compound 653_47->666_15 Potentiation

Caption: Simplified CREB signaling pathway and points of intervention.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing a this compound stock solution.

Stock_Solution_Workflow start Start calculate_mass Calculate Mass of this compound start->calculate_mass weigh_compound Weigh this compound Powder calculate_mass->weigh_compound add_solvent Add Anhydrous DMSO weigh_compound->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution sonicate_warm Gentle Warming/Sonication check_dissolution->sonicate_warm No aliquot Aliquot into Smaller Volumes check_dissolution->aliquot Yes sonicate_warm->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols for 653-47 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 653-47 has emerged as a significant molecular modulator in the study of the cAMP-Response Element Binding Protein (CREB) signaling pathway. While exhibiting very weak direct inhibitory activity on CREB with an IC50 of 26.3 μM, its primary and most potent function is the synergistic enhancement of the CREB inhibitor, 666-15.[1] This potentiation of 666-15's activity offers a powerful tool for investigating CREB-mediated gene transcription and presents a promising strategy in cancer therapeutics, particularly in breast cancer where the combination has shown potent inhibition of cell growth.[2][3]

These application notes provide detailed methodologies for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize potentiators of CREB inhibitors and to quantify synergistic interactions.

Mechanism of Action and Signaling Pathway

The core mechanism of this compound revolves around its interaction with the CREB signaling pathway. CREB is a transcription factor that, upon phosphorylation, binds to the transcriptional co-activator CREB-binding protein (CBP) to initiate the transcription of genes involved in cell proliferation, differentiation, and survival.[2] The CREB pathway is often dysregulated in various cancers, making it a compelling target for therapeutic intervention.

Compound this compound does not significantly inhibit CREB-mediated gene transcription on its own. Instead, it acts synergistically with the potent CREB inhibitor 666-15.[4][5] The precise mechanism of this potentiation is thought to be allosteric, where this compound binds to a site on CREB or a related protein, inducing a conformational change that enhances the binding or inhibitory efficacy of 666-15.[2]

Below is a diagram illustrating the CREB signaling pathway and the proposed mechanism of synergistic inhibition by 666-15 and this compound.

CREB_Signaling_Pathway CREB Signaling Pathway and Synergistic Inhibition Ext_Signal Extracellular Signal (e.g., Growth Factors, Hormones) GPCR GPCR / RTK Ext_Signal->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CBP CBP/p300 pCREB->CBP Gene_Transcription Target Gene Transcription (Proliferation, Survival) CBP->Gene_Transcription Initiates Inhibitor_666_15 666-15 Inhibitor_666_15->pCREB Inhibits binding to CBP Potentiator_653_47 This compound Potentiator_653_47->pCREB Potentiates 666-15

Caption: CREB pathway and synergistic inhibition by this compound and 666-15.

Data Presentation: Synergistic Inhibition of Breast Cancer Cell Viability

The combination of this compound and 666-15 has demonstrated a potent synergistic effect in reducing the viability of breast cancer cells. The following table summarizes hypothetical data from a dose-response matrix experiment, illustrating the percentage of cell viability in a breast cancer cell line (e.g., MDA-MB-231) after treatment with varying concentrations of each compound alone and in combination.

666-15 (nM)% Viability (this compound at 0 µM)% Viability (this compound at 1 µM)% Viability (this compound at 5 µM)% Viability (this compound at 10 µM)
0 100%98%95%92%
10 90%75%60%50%
50 70%50%35%25%
100 55%35%20%15%
200 40%25%15%10%

Note: This table is illustrative. Actual values should be determined experimentally.

Experimental Protocols

High-Throughput Screening for Potentiators of CREB Inhibitors

This protocol describes a cell-based HTS assay to screen for compounds that potentiate the activity of a known CREB inhibitor, such as 666-15. A CRE-luciferase reporter gene assay is used as the readout.

Materials:

  • HEK293T cells (or other suitable cell line)

  • CRE-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Forskolin (to stimulate CREB activity)

  • CREB inhibitor 666-15

  • Compound library for screening

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Workflow Diagram:

HTS_Workflow HTS Workflow for Potentiator Identification Start Start Seed_Cells Seed HEK293T cells in 384-well plates Start->Seed_Cells Transfect_Cells Transfect cells with CRE-luciferase reporters Seed_Cells->Transfect_Cells Incubate_1 Incubate for 24 hours Transfect_Cells->Incubate_1 Add_Compounds Add library compounds and fixed concentration of 666-15 Incubate_1->Add_Compounds Incubate_2 Incubate for 1 hour Add_Compounds->Incubate_2 Stimulate_Cells Add Forskolin to stimulate CREB Incubate_2->Stimulate_Cells Incubate_3 Incubate for 6 hours Stimulate_Cells->Incubate_3 Add_Reagent Add Luciferase assay reagent Incubate_3->Add_Reagent Read_Plates Read luminescence Add_Reagent->Read_Plates Analyze_Data Data analysis to identify potentiators Read_Plates->Analyze_Data End End Analyze_Data->End

Caption: Workflow for high-throughput screening of CREB inhibitor potentiators.

Procedure:

  • Cell Seeding: Seed HEK293T cells into 384-well white, clear-bottom plates at a density of 5,000-10,000 cells per well in 40 µL of DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Transfect the cells with the CRE-luciferase and control reporter plasmids according to the manufacturer's protocol for your chosen transfection reagent. Incubate for 24 hours.

  • Compound Addition:

    • Prepare a fixed, sub-maximal inhibitory concentration of 666-15 (e.g., IC20, approximately 10-20 nM) in assay medium.

    • Add the library compounds at the desired screening concentration (e.g., 1-10 µM) to the assay plates.

    • To the same wells, add the fixed concentration of 666-15.

    • Include control wells: vehicle only, 666-15 only, and a strong inhibitor control.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Stimulation: Add Forskolin to all wells (except for negative controls) to a final concentration of 10 µM to stimulate CREB-mediated transcription.

  • Final Incubation: Incubate for 6 hours at 37°C.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add the luciferase assay reagent to all wells and read the luminescence on a plate reader.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Identify hits as compounds that cause a significant decrease in the luciferase signal in the presence of 666-15 compared to 666-15 alone.

Dose-Response Matrix Assay for Synergy Quantification

This protocol is for confirming and quantifying the synergistic interaction between this compound and 666-15 on the viability of breast cancer cells (e.g., MDA-MB-231 or MCF-7).

Materials:

  • MDA-MB-231 or MCF-7 breast cancer cells

  • Appropriate cell culture medium (e.g., DMEM for MDA-MB-231, RPMI for MCF-7) with 10% FBS and 1% Penicillin-Streptomycin

  • Compound this compound

  • Compound 666-15

  • 384-well black, clear-bottom assay plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 or MCF-7 cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-3,000 cells per well) in 40 µL of culture medium. Allow cells to attach overnight.

  • Compound Preparation: Prepare serial dilutions of both this compound and 666-15.

  • Dose-Response Matrix Setup: Add the compounds to the cells in a checkerboard format, where each row represents a different concentration of this compound and each column represents a different concentration of 666-15. Include rows and columns with each compound alone and vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate as required and then read the luminescence or fluorescence signal.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls (100% viability).

    • Generate dose-response curves for each compound alone and in combination.

    • Calculate synergy scores using a suitable model, such as the Bliss independence or Loewe additivity model. This can be done using software packages like SynergyFinder.

Synergy Calculation Workflow:

Synergy_Calculation Synergy Calculation Workflow Start Start Raw_Data Raw Luminescence/ Fluorescence Data Start->Raw_Data Normalization Normalize to Controls (% Inhibition) Raw_Data->Normalization Dose_Matrix Generate Dose-Response Matrix Normalization->Dose_Matrix Synergy_Model Apply Synergy Model (e.g., Bliss, Loewe, ZIP) Dose_Matrix->Synergy_Model Synergy_Score Calculate Synergy Score Synergy_Model->Synergy_Score Visualization Visualize as 3D Surface Plot or Heatmap Synergy_Score->Visualization End End Visualization->End

Caption: Workflow for calculating and visualizing drug synergy scores.

Conclusion

Compound this compound is a valuable research tool for modulating the CREB signaling pathway, not as a direct inhibitor, but as a potentiator of more potent inhibitors like 666-15. The provided protocols offer a framework for utilizing this compound in high-throughput screening campaigns to discover novel potentiators and to quantitatively assess synergistic drug interactions. These approaches are applicable to both basic research into the CREB pathway and to drug discovery efforts targeting CREB in diseases such as cancer.

References

Application Notes and Protocols for 653-47 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the small molecule 653-47 in neuroscience research. The primary application highlighted is its utility as an inhibitor of the cAMP-response element binding protein (CREB) to investigate signaling pathways involved in neuroinflammation.

Introduction

This compound is a novel small molecule that has been identified as a potentiator of the CREB inhibitor, 666-15.[1][2][3] While it displays weak intrinsic CREB inhibitory activity on its own, with an IC50 of 26.3 μM, its synergistic action with 666-15 has been noted in cancer research.[3][4] In the context of neuroscience, this compound has been utilized as a research tool to probe the molecular mechanisms of neuroinflammation.[1][5] Specifically, it has been employed to inhibit CREB activity in studies of microglial activation.[5][6][7]

Mechanism of Action

The primary molecular target of this compound, particularly in the context of the available neuroscience research, is the transcription factor CREB.[1][5] CREB plays a crucial role in neuronal function, including synaptic plasticity, learning, and memory. In neuroinflammatory conditions, the CREB signaling pathway can be dysregulated. This compound allows researchers to investigate the downstream effects of CREB inhibition. A key study has demonstrated its use in elucidating the CREB/miR-181c/PDCD4 signaling axis in lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells.[5]

Quantitative Data Summary

CompoundTargetIC50ApplicationCell LineNotes
This compoundCREB26.3 μM[3]NeuroinflammationHMC3 (human microglia)Used as a CREB inhibitor to study signaling pathways.[5][7]
666-15CREB81 nM[3]Cancer ResearchBreast Cancer CellsThis compound potentiates the inhibitory activity of 666-15.[2][4]

Key Experimental Protocols

Protocol 1: Inhibition of CREB Phosphorylation in Microglia

This protocol details the use of this compound to inhibit CREB phosphorylation in human microglial cells (HMC3) as a means to study its role in neuroinflammatory signaling cascades.

Materials:

  • Human microglial cell line (HMC3)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (Absin, Shanghai, China, abs828572)[7]

  • Phosphate-buffered saline (PBS)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-CREB, anti-CREB, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture HMC3 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment:

    • Seed HMC3 cells in 6-well plates and allow them to adhere overnight.

    • Induce neuroinflammation by treating the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • To inhibit CREB activity, incubate the LPS-treated cells with 100 nM this compound for 3 hours.[7]

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with protein lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Western Blotting:

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-CREB, CREB, and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the levels of p-CREB to total CREB and β-actin.

Protocol 2: Investigation of Downstream Gene and Protein Expression

This protocol describes how to use this compound to investigate the effect of CREB inhibition on the expression of downstream targets involved in neuroinflammation, such as PDCD4 and iNOS.

Materials:

  • Same as Protocol 1

  • Additional primary antibodies: anti-PDCD4, anti-iNOS

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for miR-181c and a suitable internal control (e.g., U6)

Procedure:

  • Cell Treatment and Protein Extraction: Follow steps 1-3 from Protocol 1.

  • Western Blotting for Downstream Targets:

    • Perform Western blotting as described in Protocol 1, but use primary antibodies against PDCD4 and iNOS in addition to p-CREB and CREB.

    • Analyze the changes in PDCD4 and iNOS protein levels following treatment with LPS and this compound.

  • RNA Extraction and qRT-PCR for miRNA Expression:

    • Following cell treatment, wash the cells with PBS and extract total RNA using a suitable kit according to the manufacturer's instructions.

    • Synthesize cDNA from the total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for miR-181c and an internal control.

    • Analyze the relative expression of miR-181c using the 2^-ΔΔCt method.

Signaling Pathways and Workflows

Signaling Pathway of CREB in LPS-Induced Neuroinflammation

This diagram illustrates the signaling cascade investigated using this compound, where LPS stimulation of microglial cells leads to changes in the CREB/miR-181c/PDCD4 axis, ultimately promoting neuroinflammation. This compound is used to inhibit CREB and dissect this pathway.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates CREB CREB TLR4->CREB Leads to phosphorylation pCREB p-CREB CREB->pCREB miR181c miR-181c pCREB->miR181c Promotes transcription iNOS iNOS pCREB->iNOS Induces PDCD4 PDCD4 miR181c->PDCD4 Inhibits translation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) PDCD4->Inflammatory_Cytokines Promotes iNOS->Inflammatory_Cytokines Contributes to Compound_653_47 This compound Compound_653_47->pCREB Inhibits

Caption: CREB signaling in neuroinflammation.

Experimental Workflow for Investigating the Effect of this compound

This diagram outlines the general experimental procedure for using this compound to study its impact on a specific signaling pathway in a cell-based assay.

G start Start: Culture Cells (e.g., HMC3) treatment Induce Stimulus (e.g., LPS) start->treatment inhibitor Add this compound (CREB Inhibitor) treatment->inhibitor incubation Incubate for Specified Time inhibitor->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis western Western Blot (p-CREB, PDCD4, iNOS) analysis->western qpcr qRT-PCR (miR-181c) analysis->qpcr elisa ELISA (Cytokines) analysis->elisa

Caption: Experimental workflow for this compound.

References

Application Notes & Protocols for Measuring Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The measurement of enzyme activity is a cornerstone of biochemical and pharmacological research. For protein kinases, which play a pivotal role in cellular signaling, the development of robust and reliable activity assays is critical for understanding their function and for the discovery of novel therapeutic agents. This document provides detailed protocols for several common methods to measure the activity of a hypothetical protein kinase, referred to herein as Kinase Exemplar 1 (KE1). These techniques are broadly applicable to many other kinases and can be adapted for high-throughput screening and inhibitor characterization.

The protocols described include a luminescence-based assay for quantifying ADP production, a fluorescence resonance energy transfer (FRET)-based assay for direct measurement of substrate phosphorylation, and an enzyme-linked immunosorbent assay (ELISA) for a more traditional, antibody-based detection method.

I. Luminescence-Based Kinase Activity Assay (ADP-Glo™ Principle)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used to drive a luciferase-based reaction, generating a luminescent signal.

Experimental Protocol

A. Materials and Reagents

  • KE1 Enzyme (purified)

  • KE1 Substrate (e.g., a specific peptide)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

B. Procedure

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase buffer, KE1 enzyme, and KE1 substrate.

    • To the wells of a white, opaque plate, add 2.5 µL of test compound (inhibitor) or vehicle control.

    • Add 5 µL of the enzyme/substrate master mix to each well.

    • To initiate the reaction, add 2.5 µL of ATP solution. The final volume is 10 µL.

  • Incubation:

    • Shake the plate for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion & ADP Conversion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation & Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation: Inhibitor Characterization

The following table summarizes hypothetical IC₅₀ values for three different inhibitors of KE1, as determined by the luminescence-based assay.

InhibitorIC₅₀ (nM)Hill Slope
Inhibitor A15.21.1
Inhibitor B89.70.9
Inhibitor C250.41.0

Workflow Diagram

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Add Inhibitor/Vehicle B Add Enzyme/Substrate Mix A->B C Add ATP to Initiate B->C D Incubate 60 min C->D E Add ADP-Glo™ Reagent (Stop & Deplete ATP) D->E F Incubate 40 min E->F G Add Kinase Detection Reagent (Convert ADP -> ATP) F->G H Incubate 30 min G->H I Measure Luminescence H->I

Caption: Workflow for the luminescence-based kinase activity assay.

II. FRET-Based Kinase Activity Assay

This assay utilizes a peptide substrate labeled with a FRET donor (e.g., a fluorophore) and a FRET acceptor (e.g., a quencher). In the non-phosphorylated state, the donor and acceptor are in close proximity, allowing for FRET to occur, which quenches the donor's fluorescence. Upon phosphorylation by the kinase, a conformational change or proteolytic cleavage separates the donor and acceptor, disrupting FRET and leading to an increase in donor fluorescence.

Experimental Protocol

A. Materials and Reagents

  • KE1 Enzyme (purified)

  • FRET-labeled peptide substrate

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Protease (if required for cleavage-based FRET)

  • Black, non-binding 96-well or 384-well plates

  • Fluorescence plate reader

B. Procedure

  • Reaction Setup:

    • Prepare a master mix containing kinase buffer and the FRET-labeled peptide substrate.

    • Add 5 µL of test compound or vehicle control to the wells of a black plate.

    • Add 10 µL of the enzyme/substrate master mix to each well.

    • Place the plate in the fluorescence reader and take an initial reading (t=0).

  • Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of ATP solution to each well.

    • Immediately begin kinetic measurement of fluorescence on the plate reader, taking readings every 1-2 minutes for 60-90 minutes.

  • Data Analysis:

    • For each well, plot the fluorescence intensity against time.

    • The initial reaction velocity is determined from the slope of the linear portion of the curve.

    • Inhibitor activity is determined by comparing the reaction velocities in the presence of the compound to the vehicle control.

Data Presentation: Enzyme Kinetics

The following table shows hypothetical kinetic parameters for KE1 with its peptide substrate, determined using the FRET-based assay.

ParameterValue
Kₘ (ATP)12.5 µM
Kₘ (Peptide)5.8 µM
Vₘₐₓ85.3 RFU/min

Principle Diagram

G cluster_0 Before Phosphorylation cluster_1 After Phosphorylation Substrate Peptide Substrate Donor Donor Acceptor Acceptor Donor->Acceptor FRET Low Fluorescence Low Fluorescence High Fluorescence High Fluorescence Low Fluorescence->High Fluorescence KE1 + ATP Phosphorylated\nSubstrate Phosphorylated Substrate Donor2 Donor Acceptor2 Acceptor

Caption: Principle of the FRET-based kinase assay.

III. ELISA-Based Kinase Activity Assay

This method measures the phosphorylation of a substrate that has been immobilized on a microplate. A phosphorylation-specific antibody, which only recognizes the phosphorylated form of the substrate, is then used for detection. This primary antibody is subsequently detected by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which catalyzes a colorimetric reaction.

Experimental Protocol

A. Materials and Reagents

  • KE1 Enzyme (purified)

  • Biotinylated Substrate Peptide

  • Streptavidin-coated 96-well plates

  • Kinase Buffer

  • ATP solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Anti-phospho-substrate primary antibody

  • HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

B. Procedure

  • Substrate Immobilization:

    • Add 100 µL of biotinylated substrate peptide (e.g., 1 µg/mL in PBS) to each well of a streptavidin-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash each well 3 times with Wash Buffer.

  • Kinase Reaction:

    • Add 50 µL of KE1 enzyme (in Kinase Buffer) with or without test compounds to each well.

    • Initiate the reaction by adding 50 µL of ATP solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by washing the wells 3 times with Wash Buffer.

  • Antibody Incubation:

    • Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.

    • Wash the wells 3 times.

    • Add 100 µL of diluted anti-phospho-substrate primary antibody to each well and incubate for 2 hours.

    • Wash the wells 3 times.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection:

    • Wash the wells 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

Hypothetical Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor KE1 KE1 Adaptor->KE1 Substrate Downstream Substrate KE1->Substrate P Response Cellular Response (e.g., Proliferation) Substrate->Response

Caption: Hypothetical signaling pathway involving Kinase Exemplar 1 (KE1).

Application Notes and Protocols for the Administration of 653-47 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 653-47 is a novel small molecule that functions as a potentiator, significantly enhancing the inhibitory activity of the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2] While this compound itself is a very weak CREB inhibitor, its synergistic action with 666-15 offers a promising strategy for targeting CREB-mediated gene transcription, which is implicated in the pathogenesis of various cancers.[2][3][4] Preclinical studies have demonstrated that 666-15 can suppress tumor growth in mouse xenograft models without overt toxicity.[5][6] These application notes provide detailed protocols for the preparation and administration of this compound in mice, primarily in the context of co-administration with 666-15 for preclinical research.

Data Presentation

The following tables summarize key in vitro potency and in vivo pharmacokinetic parameters for the CREB inhibitor 666-15. As this compound is an enhancer of 666-15, this data provides a crucial baseline for designing co-administration studies.

Table 1: In Vitro Potency of 666-15

ParameterCell LineValueReference
CREB Inhibition IC₅₀ HEK293T81 nM[7]
Growth Inhibition GI₅₀ MDA-MB-468 (Breast Cancer)46 nM[8]
MDA-MB-231 (Breast Cancer)73 nM[8]
A549 (Lung Cancer)0.47 µM[8]
MCF-7 (Breast Cancer)0.31 µM[8]

Table 2: Pharmacokinetic Parameters of 666-15 in Mice

ParameterAdministration Route & DoseValueAnimal StrainReference
Bioavailability (F) Intraperitoneal (IP), 10 mg/kg47%C57BL/6[1]
Oral (PO), 20 mg/kg5.9%C57BL/6[1]
Max. Plasma Conc. (Cₘₐₓ) Intraperitoneal (IP), 10 mg/kg1.26 µMC57BL/6[9]
Oral (PO), 20 mg/kg180 ng/mLC57BL/6[1]
Elimination Half-life (t₁/₂) Oral (PO), 20 mg/kg6.8 hC57BL/6[1]

Note: The in vivo data presented is for 666-15 administered alone. The co-administration of this compound is expected to enhance the biological effect of 666-15.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating this compound in a mouse xenograft model.

G cluster_0 Cell Signaling cluster_1 Drug Intervention GF Growth Factors, Hormones Kinases PKA, MAPK, Akt GF->Kinases Activate CREB CREB Kinases->CREB Phosphorylate (Ser133) pCREB pCREB (Active) CREB->pCREB CBP CBP/p300 pCREB->CBP Recruits Gene Gene Transcription (Proliferation, Survival) CBP->Gene Initiates c666_15 666-15 c666_15->pCREB Inhibits c653_47 This compound c653_47->c666_15 Enhances

Figure 1: Mechanism of synergistic CREB inhibition by 666-15 and this compound.

G cluster_workflow Experimental Workflow start Day 0: Implant Tumor Cells randomization Day 7-10: Tumors Reach ~100 mm³ Randomize Mice start->randomization treatment Treatment Phase (e.g., 5 Weeks) - Vehicle Control - 666-15 (10 mg/kg, IP) - this compound + 666-15 (IP) randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight (2-3 times/week) treatment->monitoring monitoring->treatment Daily Dosing (5 days/week) endpoint Endpoint: - Euthanasia - Tissue Collection monitoring->endpoint analysis Analysis: - Tumor Growth Inhibition - Toxicity Assessment - Biomarker Analysis endpoint->analysis

Figure 2: Workflow for a preclinical tumor xenograft study.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution for 666-15 and this compound

This protocol is based on the formulation used for 666-15 in preclinical studies.[10] It is recommended to prepare the dosing solution fresh daily.

Materials:

  • 666-15 powder

  • This compound powder

  • N-methylpyrrolidone (NMP)

  • Tween-80

  • Sterile deionized water (ddI H₂O) or saline

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution consisting of 1% NMP and 5% Tween-80 in ddI H₂O or saline.

    • For example, to prepare 10 mL of vehicle, add 100 µL of NMP and 500 µL of Tween-80 to 9.4 mL of ddI H₂O.

    • Vortex thoroughly until the solution is homogeneous.

  • Drug Solubilization (for a 10 mg/kg dose in a 20g mouse, 100 µL injection volume):

    • The required concentration is 2 mg/mL for each compound.

    • Calculate the required amount of 666-15 and this compound for the desired volume of dosing solution. For 1 mL, this would be 2 mg of each compound.

    • Weigh the powders accurately and place them in a sterile vial.

    • Add a small amount of NMP (e.g., 10 µL for 1 mL final volume) and vortex to create a slurry.

    • Add the Tween-80 (e.g., 50 µL for 1 mL final volume) and vortex again.

    • Slowly add the ddI H₂O or saline while vortexing to reach the final volume.

    • If necessary, sonicate briefly in a water bath to ensure complete dissolution. The final solution should be clear.

Protocol 2: Administration of this compound and 666-15 in a Mouse Xenograft Model

This protocol describes the co-administration of this compound and 666-15 for an efficacy study in a breast cancer xenograft model.

Animal Model:

  • 6- to 8-week-old female BALB/c nude mice.[5][8]

  • Tumor cells: MDA-MB-468 human breast cancer cells.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inoculate mice in the right flank with MDA-MB-468 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel).

  • Tumor Growth and Randomization:

    • Allow tumors to grow to an average size of approximately 100 mm³.

    • Randomize mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: 666-15 (10 mg/kg)

      • Group 3: this compound (dose to be determined, e.g., 10 mg/kg) + 666-15 (10 mg/kg)

  • Drug Administration:

    • Administer the prepared dosing solutions via intraperitoneal (IP) injection.

    • The recommended dose for 666-15 is 10 mg/kg.[5][8] A similar starting dose for this compound is suggested for synergy studies.

    • The dosing schedule is typically once a day, 5 days per week, for the duration of the study (e.g., 5 weeks).[5]

  • Monitoring and Endpoint:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animals for any signs of overt toxicity. Preliminary studies indicate that 10 mg/kg of 666-15 is well-tolerated.[8][9]

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • At the endpoint, euthanize the mice according to IACUC approved guidelines and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Safety and Handling: Standard laboratory safety procedures should be followed when handling these compounds. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be approved and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to characterize the activity of compound 653-47, a known potentiator of the CREB inhibitor 666-15. The following protocols and recommendations are intended to facilitate the investigation of this compound's effects on cAMP-response element binding protein (CREB)-mediated gene transcription and its potential as a therapeutic adjuvant.

Introduction

Compound this compound has been identified as a small molecule that significantly enhances the inhibitory activity of 666-15 on the cAMP-response element binding protein (CREB).[1][2] While this compound itself is a very weak inhibitor of CREB, with a reported IC50 of 26.3 μM, its synergistic action with 666-15 makes it a valuable tool for studying CREB signaling pathways and a potential component of combination therapies targeting CREB-dependent cancers.[1][3] This document outlines recommended controls and detailed protocols for in vitro and in vivo experiments designed to elucidate the synergistic effects of this compound and 666-15.

Data Presentation

Quantitative data from experiments should be summarized to facilitate comparison between treatment groups. The following tables provide templates for organizing typical results.

Table 1: In Vitro CREB Inhibition

Treatment GroupConcentration (µM)CREB Reporter Activity (Fold Change vs. Vehicle)pCREB (Ser133) Levels (% of Control)Cell Viability (%)
Vehicle Control-1.00100100
This compound5
10
666-150.1
0.5
This compound + 666-155 + 0.1
10 + 0.5

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Tumor Volume (mm³) - Day XTumor Volume (mm³) - Day Y% Tumor Growth Inhibition
Vehicle Control-0
This compound
666-15
This compound + 666-15

Experimental Protocols

In Vitro Assays

3.1.1. CRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of CREB.

  • Cell Line: HEK293 cells stably expressing a CRE-luciferase reporter construct.

  • Materials:

    • HEK293-CRE-Luc cells

    • DMEM with 10% FBS

    • Forskolin (a CREB activator)

    • This compound

    • 666-15

    • Luciferase assay reagent

    • 96-well white, clear-bottom plates

  • Protocol:

    • Seed HEK293-CRE-Luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • The following day, replace the medium with fresh medium containing the desired concentrations of this compound, 666-15, or the combination. Include a vehicle control (e.g., DMSO).

    • Pre-incubate with the compounds for 1 hour.

    • Stimulate the cells with 10 µM Forskolin for 6 hours to activate CREB.

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the fold change in reporter activity relative to the vehicle-treated, Forskolin-stimulated control.

3.1.2. Phospho-CREB (Ser133) ELISA

This assay quantifies the level of activated CREB by measuring phosphorylation at Serine 133.

  • Cell Line: Breast cancer cell line (e.g., MDA-MB-468) or another relevant cell line.

  • Materials:

    • MDA-MB-468 cells

    • Appropriate cell culture medium

    • Growth factor or other stimulus to induce CREB phosphorylation (e.g., EGF, Forskolin)

    • This compound

    • 666-15

    • Phospho-CREB (Ser133) ELISA kit

    • Cell lysis buffer

    • Protein assay reagent

  • Protocol:

    • Plate MDA-MB-468 cells in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with this compound, 666-15, or the combination for the desired time (e.g., 2-4 hours).

    • Stimulate the cells with a known CREB activator for a short period (e.g., 10-30 minutes).

    • Wash the cells with cold PBS and lyse them using a cell lysis buffer provided in the ELISA kit or a compatible buffer.

    • Determine the total protein concentration of each lysate.

    • Perform the Phospho-CREB (Ser133) ELISA according to the manufacturer's protocol.[1][4][5][6] This typically involves adding a specified amount of cell lysate to antibody-coated wells, followed by incubation with detection antibodies and a substrate.

    • Measure the absorbance at 450 nm.

    • Normalize the phospho-CREB signal to the total protein concentration in each sample.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of this compound in combination with 666-15.

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line: MDA-MB-468 human breast cancer cells.

  • Materials:

    • MDA-MB-468 cells

    • Matrigel

    • This compound

    • 666-15

    • Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween 80, saline)

  • Protocol:

    • Subcutaneously inject 5 x 10^6 MDA-MB-468 cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, 666-15 alone, this compound + 666-15).

    • Prepare the drug formulations. A stock solution of this compound hydrochloride can be prepared in DMSO and then diluted in a vehicle such as 20% SBE-β-CD in saline for injection.[2]

    • Administer the treatments via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule (e.g., daily or every other day).

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for pCREB).

Mandatory Visualizations

CREB Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Hormones Hormones GPCR GPCR Hormones->GPCR Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB P Kinase_Cascade->CREB P pCREB pCREB (Ser133) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 CRE CRE pCREB->CRE Binds CBP_p300->CRE Gene_Transcription Gene Transcription (Proliferation, Survival) CRE->Gene_Transcription 666_15 666-15 666_15->pCREB Inhibits binding to CRE 653_47 This compound (Potentiator) 653_47->666_15 Enhances

Caption: CREB signaling pathway and points of inhibition.

Experimental Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., HEK293-CRE-Luc, MDA-MB-468) Treatment Treatment (this compound, 666-15, Combo, Vehicle) Cell_Culture->Treatment Stimulation Stimulation (e.g., Forskolin) Treatment->Stimulation Luciferase_Assay CRE-Luciferase Assay Stimulation->Luciferase_Assay ELISA Phospho-CREB ELISA Stimulation->ELISA Data_Analysis_invitro Data Analysis (Fold Change, % Inhibition) Luciferase_Assay->Data_Analysis_invitro ELISA->Data_Analysis_invitro Xenograft Tumor Xenograft Implantation (MDA-MB-468 in nude mice) Tumor_Growth Tumor Growth to 100-150 mm³ Xenograft->Tumor_Growth Randomization Randomization & Treatment Tumor_Growth->Randomization Monitoring Tumor & Body Weight Monitoring Randomization->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint

Caption: Workflow for in vitro and in vivo experiments.

References

Troubleshooting & Optimization

troubleshooting 653-47 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with 653-47.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, particularly its hydrochloride salt, is soluble in dimethyl sulfoxide (DMSO).[1] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]

Q2: I'm observing a precipitate when I dilute my this compound DMSO stock solution into an aqueous medium for my cell-based assay. What is happening and how can I prevent this?

A2: This is a common phenomenon known as "precipitation" or "fall-out" that occurs when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution to an aqueous environment.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity. A high final concentration of the compound from a concentrated stock can lead to precipitation.

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the this compound solution to the aqueous medium to promote rapid dispersion.

  • Warming: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility. However, exercise caution with temperature-sensitive compounds.

Q3: My this compound powder is not fully dissolving in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following:

  • Sonication: Use a bath sonicator to break up any compound aggregates and aid dissolution.

  • Gentle Warming: Gently warm the solution to 37°C.[2] Be careful not to overheat, as it may degrade the compound.

  • Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubility of many organic compounds.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?

A4: Direct dissolution of this compound in purely aqueous buffers is generally not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. For in vivo studies or specific applications where DMSO is not suitable, co-solvent systems may be necessary.

Quantitative Solubility Data

Compound FormSolvent/SystemSolubilityMolar ConcentrationSource
This compound hydrochloride20% SBE-β-CD in Saline (from DMSO stock)≥ 2.08 mg/mL5.11 mM[3][4]
This compoundDMSOSolubleNot specified[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, for 1 mL of a 10 mM stock solution, you would need 3.71 mg (Molecular Weight: 370.83 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution for several minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Sonication/Warming (if necessary): If particles are present, sonicate the tube in a bath sonicator for 5-10 minutes or gently warm it to 37°C until the solution is clear.

  • Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]

Protocol 2: Preparation of a 2.08 mg/mL Working Solution with SBE-β-CD

This protocol is adapted from a commercially available source and is suitable for achieving a clear aqueous solution.[4]

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Dilution: Add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mixing: Mix the solution thoroughly until it is clear. This will yield a 2.08 mg/mL working solution of this compound hydrochloride.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with this compound check_solvent Is the primary solvent high-purity, anhydrous DMSO? start->check_solvent use_dmso Action: Use high-purity, anhydrous DMSO. check_solvent->use_dmso No check_dissolution Is the compound fully dissolved in DMSO? check_solvent->check_dissolution Yes use_dmso->check_dissolution aid_dissolution Action: Use sonication and/or gentle warming (37°C). check_dissolution->aid_dissolution No check_aqueous_dilution Is precipitation occurring upon dilution in aqueous media? check_dissolution->check_aqueous_dilution Yes aid_dissolution->check_dissolution end_fail Issue Persists: Contact Technical Support aid_dissolution->end_fail If still not dissolved troubleshoot_dilution Troubleshooting Steps: - Lower final DMSO concentration (<0.5%) - Perform serial dilutions - Ensure rapid mixing - Gently warm aqueous media check_aqueous_dilution->troubleshoot_dilution Yes end_success Success: Clear Solution check_aqueous_dilution->end_success No consider_cosolvent For in vivo/DMSO-sensitive assays: Consider co-solvent systems (e.g., with SBE-β-CD). troubleshoot_dilution->consider_cosolvent If issue persists troubleshoot_dilution->end_success consider_cosolvent->end_success consider_cosolvent->end_fail If issue persists

Caption: Troubleshooting workflow for this compound solubility issues.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Hormones Hormones GPCR GPCR Hormones->GPCR Ras Ras RTK->Ras AC Adenylyl Cyclase GPCR->AC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->CREB Phosphorylation pCREB p-CREB (Active) CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruitment Gene_Transcription Gene Transcription CBP_p300->Gene_Transcription Compound_666_15 666-15 (Inhibitor) Compound_666_15->pCREB Inhibits interaction with CBP/p300 Compound_653_47 This compound (Potentiator) Compound_653_47->Compound_666_15 Potentiates Inhibition

Caption: Role of this compound in the CREB signaling pathway.

References

Technical Support Center: Optimizing 653-47 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound 653-47. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your in vitro and cell-based assays. Here you will find troubleshooting guides and frequently asked questions to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for Compound this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.[1] The initial experiment should be designed to establish the potency of the compound and to identify any potential cytotoxicity.

Q2: How do I determine the optimal incubation time for Compound this compound?

A2: The optimal incubation time depends on the compound's mechanism of action and the biological question being addressed. It is advisable to perform a time-course experiment. This can be done by treating cells with a fixed, effective concentration of this compound (determined from your initial dose-response experiment) and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What are the best practices for dissolving and storing Compound this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1][2]

Q4: How does serum in the culture medium affect the activity of Compound this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1][3] If you suspect significant interference, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[1]

Q5: My dose-response curves are not sigmoidal. What could be the issue?

A5: A non-sigmoidal dose-response curve can indicate several issues. At high concentrations, your compound may be precipitating out of solution, leading to a plateau or even a decrease in effect.[4] Alternatively, at higher concentrations, the compound may have off-target effects that can produce a complex, non-sigmoidal curve.[4] It is also possible that the chosen concentration range is not wide enough to capture the full curve.

Troubleshooting Guides

This section provides solutions to common problems encountered when determining the optimal concentration of Compound this compound.

Issue Possible Cause Solution
No observable effect at tested concentrations. Concentration is too low.Test a higher concentration range (e.g., up to 100 µM).[1]
Compound instability.Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[1][3]
Insensitive cell line or assay.Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1]
High variability in results between replicates. Inconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.[4]
Pipetting errors during compound dilution.Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for improved precision.[4]
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation.[4]
High levels of cell death at expected inhibitory concentrations. The cell line is highly sensitive to the inhibition of the target pathway.Reduce the concentration of the inhibitor and/or shorten the incubation time.[2]
Off-target cytotoxic effects.Test the compound in a target-negative cell line to assess off-target toxicity.
Compound precipitation at high concentrations.Visually inspect the wells for any precipitate. Test the solubility of the compound in your assay medium.
Hypothetical IC50 Values for Compound this compound in Various Cell Lines

The following table provides example IC50 values. These are for illustrative purposes and the actual values will be dependent on your specific experimental conditions.

Cell Line Assay Type Incubation Time (hours) Hypothetical IC50 (µM)
MCF-7 Cell Viability (MTT)725.2
A549 Target Phosphorylation241.8
HCT116 Apoptosis (Caspase-3/7)488.5
HEK293 Reporter Gene2412.1

Experimental Protocols

Protocol: Determining the IC50 of Compound this compound using a Cell Viability Assay (e.g., MTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Compound this compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (or other viability reagent)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment:

    • Prepare a serial dilution of Compound this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of Compound this compound to the respective wells.[2]

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1][2]

  • MTT Assay:

    • Add the MTT reagent to each well and incubate for 2-4 hours.[2]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[6]

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.[6]

    • Determine the IC50 value from the curve using non-linear regression analysis.[6]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay & Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions (e.g., 100 µM to 1 nM) prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate perform_assay Perform Viability Assay (e.g., MTT) incubate->perform_assay read_plate Measure Absorbance perform_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: A workflow for optimizing this compound concentration.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Activation Compound65347 Compound this compound Compound65347->Kinase1 Inhibition

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Compound 653-47

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Compound "653-47" is a hypothetical substance created for this example. The following data, protocols, and troubleshooting advice are illustrative and based on common issues encountered with sensitive small molecule inhibitors.

This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting experiments involving the hypothetical MEK1/2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Compound this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, it prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), thereby blocking downstream signaling in the Ras/Raf/MEK/ERK pathway.

Q2: What are the most common causes of this compound degradation?

A2: The primary causes of degradation are exposure to light (photodegradation), alkaline pH conditions (hydrolysis at pH > 8.0), and repeated freeze-thaw cycles. Improper storage and handling are the most frequent sources of experimental variability.

Q3: How should I prepare stock solutions of this compound?

A3: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize exposure to moisture, use fresh, unopened anhydrous DMSO. After dissolving, aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes) and store them at -80°C.

Q4: My cells are not responding to this compound treatment as expected. What could be the issue?

A4: A lack of response can be due to several factors:

  • Degraded Compound: The most common cause. Verify the integrity of your this compound stock.

  • Incorrect Concentration: Ensure your final working concentration is appropriate for your cell line and experimental endpoint.

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms.

  • Experimental Error: Check your protocol for errors in dilution, treatment duration, or endpoint analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results or Complete Loss of Activity

This is often the first sign of compound degradation. Use the following workflow to diagnose the problem.

G A Inconsistent Results / Loss of Activity Observed B Check Handling Protocol: - Was stock solution aliquoted? - Were light-protective tubes used? - Were freeze-thaw cycles avoided? A->B C Assess Stock Solution Integrity (See Protocol 2: HPLC Analysis) B->C Yes L Implement proper handling procedures. Prepare fresh stock. B->L No D HPLC shows >5% degradation C->D E Discard old stock. Prepare fresh stock solution from new powder. (See Protocol 1) D->E Yes F HPLC shows pure compound D->F No G Validate Biological Activity (See Protocol 3: Western Blot for p-ERK) F->G H No reduction in p-ERK observed G->H I Review Experimental Design: - Check cell line responsiveness - Verify treatment concentration & duration - Confirm readout assay functionality H->I Yes J p-ERK reduction is confirmed H->J No K Problem is likely experimental design, not compound integrity. I->K

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Precipitation Observed in Stock or Working Solutions

Precipitation can occur if the solubility limit is exceeded or due to improper solvent use.

  • In Stock Solution (DMSO): This is rare if using high-quality anhydrous DMSO. If observed, gently warm the vial to 37°C for 5-10 minutes and vortex. If precipitation persists, the compound may have degraded or the DMSO may have absorbed water. Discard and prepare a fresh stock.

  • In Aqueous Media: this compound has low aqueous solubility. When diluting from a DMSO stock into cell culture media or buffer, ensure rapid and thorough mixing. The final DMSO concentration should be kept low (typically <0.1%) to prevent precipitation.

Stability Data

The stability of this compound is highly dependent on storage and experimental conditions.

Table 1: Stability of this compound in DMSO Stock (10 mM) at -80°C

Storage DurationPurity by HPLC (%)Notes
1 Month>99%Stored in single-use, light-protected aliquots.
3 Months>99%Stored in single-use, light-protected aliquots.
6 Months98%Stored in single-use, light-protected aliquots.
6 Months (3x Freeze-Thaw)85%Significant degradation observed.

Table 2: Stability of this compound in Aqueous Buffer (50 µM) at 37°C

Buffer pHPurity after 4h (%)Purity after 24h (%)Notes
6.599%97%Relatively stable.
7.498%92%Moderate degradation.
8.285%65%Rapid hydrolysis occurs.

Experimental Protocols

Protocol 1: Aliquoting and Storage of this compound
  • Preparation: Work in a sterile environment with minimal light exposure. Allow the vial of this compound powder and a new bottle of anhydrous DMSO to equilibrate to room temperature.

  • Reconstitution: Add the required volume of anhydrous DMSO to the this compound powder to achieve a 10 mM stock solution. Vortex for 2-3 minutes until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding amber microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.

  • Storage: Label the aliquots clearly and store them in a designated box at -80°C.

  • Usage: When needed, remove a single aliquot, thaw it quickly at room temperature, and use it immediately. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: Assessing the Purity of this compound via HPLC
  • System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Dilute a small amount of your this compound stock solution to approximately 10 µg/mL in the mobile phase.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile at the compound's maximum absorbance wavelength (e.g., 280 nm).

  • Analysis: A pure sample should yield a single major peak. The presence of multiple peaks indicates degradation or impurities. Quantify the area under the curve to determine the percentage of degradation products.

Protocol 3: Validating this compound Bioactivity via Western Blot

This protocol confirms the ability of this compound to inhibit its target, MEK1/2, by measuring the phosphorylation of the downstream substrate, ERK.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis A 1. Seed cells (e.g., HeLa) and grow to 80% confluency B 2. Serum-starve cells for 12-24 hours A->B C 3. Pre-treat with this compound (e.g., 1 µM) or Vehicle (DMSO) for 2 hours B->C D 4. Stimulate with a growth factor (e.g., EGF, 50 ng/mL) for 15 mins C->D E 5. Lyse cells on ice with RIPA buffer + phosphatase/protease inhibitors D->E F 6. Quantify protein concentration using a BCA assay E->F G 7. Run 20 µg protein per lane on SDS-PAGE gel F->G H 8. Transfer proteins to a PVDF membrane G->H I 9. Block membrane and probe with primary antibodies: - Rabbit anti-p-ERK (T202/Y204) - Mouse anti-Total-ERK H->I J 10. Probe with secondary HRP-conjugated antibodies I->J K 11. Visualize bands using an ECL substrate J->K

Caption: Experimental workflow for validating this compound bioactivity.

Expected Outcome: In vehicle-treated, EGF-stimulated cells, a strong band for phospho-ERK (p-ERK) should be visible. In cells pre-treated with active this compound, this p-ERK band should be significantly reduced or absent, while the total-ERK band remains unchanged, confirming targeted inhibition.

Signaling Pathway Context

The diagram below illustrates the MAPK/ERK signaling pathway and the specific point of inhibition by this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor->MEK inhibits

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Technical Support Center: Experiments with Compound 653-47

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the compound 653-47.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that functions as a potentiator of the cAMP-Response Element Binding Protein (CREB) inhibitor, 666-15.[1][2] On its own, this compound is a very weak inhibitor of CREB, with a reported IC50 of 26.3 μM.[1] Its primary utility in research is its ability to synergistically enhance the inhibitory activity of 666-15 on CREB-mediated gene transcription.[1][2] This makes the combination of this compound and 666-15 a powerful tool for studying cellular signaling pathways regulated by CREB.

Q2: In what research areas are this compound and 666-15 commonly used?

A2: The combination of this compound and 666-15 is frequently used in cancer biology research, particularly in studies on breast cancer cell growth.[1][2] It is also utilized in neuroinflammation studies. Given CREB's role in a wide array of cellular processes, including cell differentiation, proliferation, and survival, the application of these compounds is expanding to other areas where CREB is a therapeutic target.

Q3: What are the recommended working concentrations for this compound?

A3: For synergistic studies with 666-15, this compound is typically used in the concentration range of 5-10 μM.[1] It is important to note that at these concentrations, this compound alone has minimal to no inhibitory effect on CREB.

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO can be prepared. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or weaker-than-expected potentiation of 666-15 activity. 1. Suboptimal concentration ratio: The synergistic effect is dependent on the concentrations of both this compound and 666-15. 2. Compound degradation: Improper storage or handling of this compound or 666-15 can lead to reduced activity. 3. Cell-type specific effects: The degree of synergy may vary between different cell lines.1. Titrate both this compound and 666-15 to determine the optimal concentrations for your specific cell line and experimental conditions. 2. Use fresh aliquots of both compounds for each experiment and ensure they have been stored correctly. 3. Validate the assay in a cell line known to be responsive to CREB inhibition.
Unexpected increase in the expression of a CREB target gene when using this compound alone. Off-target effects or compensatory mechanisms: While this compound is a weak CREB inhibitor, it may have other cellular targets or induce feedback loops at certain concentrations. A minor increase in the expression of the CREB target gene NR4A2 has been observed in some experiments with this compound alone.[2]1. Include a "this compound only" control in all experiments to assess its baseline effects. 2. Use the lowest effective concentration of this compound that still provides potentiation of 666-15. 3. Investigate potential off-target effects by examining other signaling pathways or using a different potentiator if available.
Precipitation of this compound in cell culture media. Low aqueous solubility: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in the media may also be too high.1. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%). 2. Prepare intermediate dilutions of the this compound stock solution in a suitable buffer before adding it to the final media. 3. Visually inspect the media for any signs of precipitation after adding the compound.
High background or off-target effects in the combination treatment. Non-specific toxicity: High concentrations of the combined compounds may lead to cellular stress and off-target effects unrelated to CREB inhibition.1. Perform a dose-response experiment for the combination treatment to identify the optimal therapeutic window. 2. Assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to general toxicity. 3. Use a structurally different CREB inhibitor as a control to confirm that the observed phenotype is specific to CREB pathway inhibition.

Experimental Protocols

Protocol 1: In Vitro Analysis of Synergistic CREB Inhibition in HEK293T Cells

This protocol is adapted from a study on the discovery of this compound as a potentiator of 666-15.[2]

1. Cell Culture and Transfection:

  • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • For reporter assays, transfect cells with a CREB-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 1 mM stock solution of 666-15 in DMSO.

  • Prepare working solutions by diluting the stock solutions in cell culture media to the desired final concentrations.

3. Treatment:

  • Seed the transfected cells in a 96-well plate.

  • After 24 hours, treat the cells with varying concentrations of 666-15 (e.g., 0-1000 nM) in the presence or absence of a fixed concentration of this compound (e.g., 5 μM).

  • Include a vehicle control (DMSO) and a "this compound only" control.

4. Stimulation and Lysis:

  • After a 30-minute pre-treatment with the compounds, stimulate the cells with forskolin (10 μM) to activate CREB.

  • After the appropriate stimulation time (e.g., 6 hours), lyse the cells using a suitable luciferase assay buffer.

5. Data Analysis:

  • Measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Calculate the IC50 values for 666-15 in the presence and absence of this compound to determine the synergistic effect.

Quantitative Data Summary

Table 1: Synergistic Inhibition of CREB-mediated Gene Transcription by this compound and 666-15

TreatmentConcentrationRelative Luciferase Activity (% of stimulated control)
666-15 alone50 nM~60%
This compound alone5 µM~100%
666-15 + this compound50 nM + 5 µM~20%
Data is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.[2]

Table 2: Effect of this compound on the Expression of CREB Target Gene NR4A2

TreatmentConcentrationFold change in NR4A2 mRNA expression
Vehicle Control-1
Forskolin (stimulant)10 µM~30
666-15 + Forskolin50 nM~15
This compound + Forskolin5 µM~35 (minor increase observed)
666-15 + this compound + Forskolin50 nM + 5 µM~5
Data is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.[2]

Visualizations

CREB_Signaling_Pathway extracellular Extracellular Signals (Hormones, Growth Factors, Neurotransmitters) receptor GPCRs / RTKs extracellular->receptor ac Adenylate Cyclase receptor->ac ras Ras receptor->ras pi3k PI3K receptor->pi3k camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb phosphorylates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->creb phosphorylates akt Akt pi3k->akt akt->creb phosphorylates p_creb p-CREB cbp CBP/p300 p_creb->cbp recruits cre CRE (cAMP Response Element) cbp->cre binds to transcription Gene Transcription (Proliferation, Survival, Differentiation) cre->transcription inhibitor 666-15 inhibitor->p_creb inhibits recruitment of CBP potentiator This compound potentiator->inhibitor potentiates

Caption: Simplified CREB signaling pathway and points of intervention.

Experimental_Workflow start Start: Seed cells prep Prepare this compound and 666-15 working solutions start->prep treat Treat cells with compounds (include controls) prep->treat stimulate Stimulate with Forskolin treat->stimulate incubate Incubate for required duration stimulate->incubate lyse Lyse cells / Extract RNA incubate->lyse analyze Analyze: - Luciferase Assay - qRT-PCR - Western Blot lyse->analyze data Data Analysis: - Determine IC50 - Quantify gene/protein expression analyze->data end End data->end

Caption: General experimental workflow for this compound and 666-15 co-treatment.

References

Technical Support Center: Improving the In Vivo Efficacy of 653-47

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the CREB inhibitor potentiator, 653-47.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2][3] While this compound itself is a very weak inhibitor of CREB, it synergistically enhances the activity of 666-15 in inhibiting CREB-mediated gene transcription.[1][2][3][4] This synergistic action leads to potent inhibition of cancer cell growth, particularly in breast cancer models.[1][4][5]

Q2: Does this compound have any therapeutic effect on its own in vivo?

A2: Current research indicates that this compound alone has no significant inhibitory effect on CREB-mediated gene transcription or cancer cell growth.[4][5] Its primary role is to enhance the efficacy of 666-15.

Q3: What are the main challenges in achieving in vivo efficacy with the this compound and 666-15 combination?

A3: The primary obstacle for the in vivo application of the this compound and 666-15 combination is its low bioavailability.[5] This has limited the translation of promising in vitro results to in vivo settings. Consequently, research efforts have focused on developing prodrugs of 666-15 to improve its oral bioavailability.[5][6]

Q4: Are there any successful in vivo studies using 666-15 alone?

A4: Yes, 666-15 as a standalone agent has demonstrated efficacious anti-cancer activity in vivo, specifically in a breast cancer xenograft model where it suppressed tumor growth.[6] Systemic inhibition of CREB by 666-15 was also found to be well-tolerated in mice.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during in vivo experiments involving this compound.

Issue 1: Lack of expected synergistic efficacy of this compound and 666-15 in an in vivo model.

  • Possible Cause: Poor bioavailability of the compound combination.

    • Troubleshooting Steps:

      • Formulation Optimization: Ensure an appropriate vehicle is used for administration. For this compound hydrochloride, a solution can be prepared by first creating a stock solution in DMSO and then diluting it with a suitable vehicle like 20% SBE-β-CD in saline.[2] Always prepare fresh working solutions for in vivo experiments on the day of use.[2]

      • Route of Administration: While intraperitoneal (IP) injection is a common route for 666-15, consider alternative routes that might improve systemic exposure of the combination.[6] However, be aware that oral bioavailability of 666-15 is limited.[6]

      • Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the plasma concentrations and half-life of both this compound and 666-15 when administered in combination. This will help ascertain if therapeutic concentrations are being achieved and maintained at the tumor site.

  • Possible Cause: Suboptimal dosing regimen.

    • Troubleshooting Steps:

      • Dose-Response Study: Perform a dose-escalation study for the combination to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose that provides the best synergistic effect without significant toxicity.

      • Dosing Frequency: Based on the half-life determined from PK studies, adjust the dosing frequency to maintain drug levels above the effective concentration.

Issue 2: High variability in experimental results between animals.

  • Possible Cause: Inconsistent compound administration or animal handling.

    • Troubleshooting Steps:

      • Standardized Procedures: Ensure all experimental procedures, including compound formulation, administration volume, and injection site, are standardized across all animals.

      • Animal Health: Closely monitor the health and stress levels of the animals, as these factors can influence experimental outcomes.

Data Presentation

The following table summarizes the in vitro synergistic activity of this compound and 666-15 on CREB-mediated gene transcription. Currently, there is a lack of quantitative in vivo efficacy data for the combination.

Compound(s) Concentration Effect on CREB-mediated Gene Transcription Cell Line
This compound5-10 µMVery weak inhibition (IC50 = 26.3 µM)HEK293T
666-1550 nMPotent inhibitionHEK293T
This compound + 666-155 µM + 50 nMSignificant synergistic inhibitionHEK293T

Experimental Protocols

Protocol 1: In Vitro CREB-Luciferase Reporter Assay

This protocol is to assess the synergistic inhibition of CREB-mediated gene transcription by this compound and 666-15.

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect cells with a CREB-luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound, 666-15, or a combination of both for 30 minutes.

  • Stimulation: Stimulate the cells with 10 µM forskolin to activate CREB.

  • Lysis and Luciferase Assay: After 6 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Protocol 2: In Vivo Administration of this compound and 666-15 in a Xenograft Mouse Model

This protocol provides a general framework for in vivo efficacy studies. Specific parameters should be optimized for your experimental model.

  • Animal Model: Utilize an appropriate xenograft mouse model, for example, by implanting human breast cancer cells (e.g., MDA-MB-231) subcutaneously into immunodeficient mice.

  • Compound Formulation:

    • Prepare a stock solution of this compound hydrochloride in DMSO. For the working solution, dilute the stock in 20% SBE-β-CD in saline.[2]

    • Formulate 666-15 in a suitable vehicle, such as 5% Tween 80 and 1% N-methylpyrrolidone in PBS.

  • Dosing Regimen:

    • Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound alone, 666-15 alone, this compound + 666-15).

    • Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Perform downstream analyses such as immunohistochemistry for biomarkers of CREB activity or western blotting to assess target engagement.

Visualizations

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimuli Extracellular Stimuli (e.g., Hormones, Growth Factors) Receptor Receptor Stimuli->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB CBP CBP/p300 pCREB->CBP Recruitment CRE CRE CBP->CRE Binding Gene Target Gene Transcription CRE->Gene Compound_666_15 666-15 Compound_666_15->pCREB Inhibits interaction with CBP Compound_653_47 This compound (Potentiator) Compound_653_47->Compound_666_15 Enhances activity Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_formulation Formulation & PK cell_culture Cell Culture (e.g., HEK293T, MDA-MB-231) reporter_assay CREB-Luciferase Reporter Assay cell_culture->reporter_assay western_blot_vitro Western Blot (pCREB, CREB) reporter_assay->western_blot_vitro xenograft Xenograft Model Establishment reporter_assay->xenograft Promising Results treatment Compound Administration (this compound + 666-15) xenograft->treatment monitoring Tumor Growth and Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis (IHC, Western Blot) monitoring->endpoint formulation Formulation Optimization pk_study Pharmacokinetic (PK) Study formulation->pk_study pk_study->treatment Optimized Formulation

References

653-47 not showing expected results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the compound 653-47 in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, a known potentiator of the CREB inhibitor 666-15.

Issue 1: No or Weak Potentiation of 666-15 Activity

If you are not observing the expected synergistic inhibition of CREB-mediated gene transcription when co-administering this compound with 666-15, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Suboptimal Concentrations The synergistic effect of this compound is concentration-dependent. A concentration range of 5-10 μM for this compound has been shown to be effective.[1] Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and 666-15 for your specific cell line and experimental conditions.
Incorrect Order of Addition The timing of compound addition can influence the outcome. While the original discovery paper does not specify a mandatory pre-incubation period, it is a variable to consider. As a starting point, consider adding both compounds simultaneously or pre-incubating with this compound for a short period (e.g., 30 minutes) before adding 666-15.
Cell Line Variability The extent of the synergistic effect between 666-15 and this compound may be cell-type dependent.[2] Ensure that your cell line expresses CREB and is responsive to CREB inhibition. It is advisable to test the effect in a cell line where the synergy has been previously established, such as HEK293T or MDA-MB-468 breast cancer cells, as a positive control.[2][3]
Compound Instability While this compound was discovered as a more stable entity during the development of a 666-15 prodrug, the stability of both compounds in your specific cell culture medium over the duration of your experiment should be considered.[2] Prepare fresh stock solutions and dilute to working concentrations immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Unexpected Cytotoxicity

If you observe significant cell death that is not attributable to the intended inhibition of CREB-mediated pathways, investigate the following possibilities.

Potential CauseRecommended Solution
High Compound Concentrations Although this compound alone does not typically inhibit cancer cell growth, high concentrations in combination with 666-15 might lead to off-target effects or excessive pathway inhibition, resulting in cytotoxicity.[3] Lower the concentrations of one or both compounds and perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range for your specific cell line.
Solvent Toxicity The solvent used to dissolve this compound and 666-15 (typically DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (generally <0.5%) and that all experimental conditions, including vehicle controls, contain the same final solvent concentration.
Contamination Microbial contamination of cell cultures or compound stocks can lead to unexpected cytotoxicity. Regularly check your cell cultures for signs of contamination and use sterile techniques when preparing and handling all reagents.

Issue 3: High Variability in Experimental Replicates

Inconsistent results between replicate wells or experiments can obscure the true effect of this compound.

Potential CauseRecommended Solution
Inaccurate Pipetting Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and consider preparing an intermediate dilution of your stock solutions to increase the volume you are pipetting for your final working concentration.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout. Ensure you have a homogenous cell suspension and use a consistent cell seeding density for all wells.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile medium or PBS.
Reagent Instability If using a reporter gene assay, ensure that the luciferase substrate and other assay reagents are properly stored and have not expired. Prepare working solutions of assay reagents fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a potentiator that significantly enhances the inhibitory activity of compound 666-15 on the cAMP-response element binding protein (CREB).[3] On its own, this compound is a very weak CREB inhibitor.[1]

Q2: What is the proposed mechanism of action for the synergistic effect of this compound and 666-15?

A2: The precise mechanism for the potentiation has not been fully elucidated. However, it is hypothesized that this compound may bind to an allosteric site on CREB or a related protein, inducing a conformational change that enhances the binding or inhibitory effect of 666-15.

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C.

Q5: What experimental controls should be included when testing the synergy between this compound and 666-15?

A5: A comprehensive experiment should include the following controls:

  • Vehicle control (e.g., DMSO)

  • This compound alone at various concentrations

  • 666-15 alone at various concentrations

  • A combination of this compound and 666-15 at various concentrations

Experimental Protocols

Protocol 1: CREB-Mediated Gene Transcription Reporter Assay

This protocol is adapted from the methodology used in the discovery of this compound to assess the inhibition of CREB-mediated gene transcription.[3]

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Transfection: Transfect the cells with a CRE-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound, 666-15, or the combination. Include a vehicle control.

  • Incubation: Incubate the cells with the compounds for 30 minutes.

  • Stimulation: Add a CREB activator, such as Forskolin (final concentration 10 µM), to all wells except for the unstimulated control.

  • Lysis and Luciferase Assay: After 5-6 hours of stimulation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the CRE-luciferase activity to the control luciferase activity for each well. The inhibitory effect is calculated relative to the stimulated vehicle control.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and 666-15

CompoundTargetAssayIC₅₀Cell LineReference
This compound CREBCREB-mediated gene transcription26.3 µMHEK293T[1]
666-15 CREBCREB-mediated gene transcription81 nMHEK293T[1]

Table 2: Synergistic Inhibition of Breast Cancer Cell Growth

Cell LineTreatmentEffectReference
MDA-MB-468This compound + 666-15Potent inhibition of cell growth[3]
MDA-MB-231This compound + 666-15Potent inhibition of cell growth[2]

Visualizations

CREB_Signaling_Pathway cluster_nucleus Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Hormones) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK AC Adenylate Cyclase GPCR_RTK->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB_inactive CREB PKA->CREB_inactive pCREB pCREB CREB_inactive->pCREB Phosphorylation (Ser133) CRE CRE pCREB->CRE CBP CBP/p300 CBP->CRE Gene_Transcription Gene Transcription (Proliferation, Survival) CRE->Gene_Transcription Nucleus Nucleus Inhibitor_666_15 666-15 Inhibitor_666_15->pCREB Inhibits interaction with CBP/p300 Potentiator_653_47 This compound Potentiator_653_47->Inhibitor_666_15 Potentiates

Caption: Simplified CREB signaling pathway and the points of intervention for 666-15 and this compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Transfect Transfect with CRE-Luciferase Reporter Seed_Cells->Transfect 24h Treat Treat with this compound and/or 666-15 Transfect->Treat 24h Stimulate Stimulate with Forskolin Treat->Stimulate 30 min Lyse Lyse Cells Stimulate->Lyse 5-6h Measure_Luciferase Measure Dual Luciferase Activity Lyse->Measure_Luciferase Analyze Analyze Data (Normalize and Calculate Inhibition) Measure_Luciferase->Analyze End End Analyze->End

Caption: Experimental workflow for a CREB reporter gene assay to test this compound and 666-15 synergy.

References

653-47 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound 653-47. Our resources are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of compound this compound?

A1: Compound this compound is characterized as a potentiator that significantly enhances the inhibitory activity of compound 666-15 on cAMP-response element binding protein (CREB)-mediated gene transcription.[1][2][3][4] On its own, this compound is a very weak inhibitor of CREB.[2][3]

Q2: I am not observing any significant inhibitory activity with this compound alone in my CREB reporter assay. Is this expected?

A2: Yes, this is an expected outcome. Compound this compound does not independently inhibit CREB-mediated gene transcription to a significant degree.[1] Its primary function is to work synergistically with 666-15 to achieve potent inhibition.[4][5] In fact, some studies have noted a minor increase in the expression of CREB target genes when this compound is used alone.[1]

Q3: What is the stability of this compound in cell culture media?

A3: While specific stability data for this compound alone is not detailed, it was discovered from the degradation of a prodrug of 666-15 in complete tissue culture media.[5] The prodrug was found to be unstable, rapidly converting to this compound and other molecules within minutes at 37°C.[5] This suggests that this compound itself is stable enough to be present and exert its potentiating effect under these conditions.

Q4: Are there recommended concentrations for using this compound as a potentiator?

A4: Yes, published data suggests using this compound in the concentration range of 5-10 μM to synergistically inhibit CREB-mediated gene transcription with 666-15.[2][4]

Q5: Can the synergistic effect between this compound and 666-15 vary between different cell lines?

A5: Yes, there is evidence that the extent of the synergistic effect between this compound and 666-15 can be cell type-dependent.[5] For example, the combination has been observed to be about 10-fold more potent in MDA-MB-468 cells compared to MDA-MB-231 cells.[5] The underlying mechanism for this cell-type specificity is still under investigation.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No potentiation of 666-15 activity observed. Suboptimal concentration of this compound.Titrate the concentration of this compound, starting with the recommended range of 5-10 μM.[2][4]
Inactive 666-15 compound.Ensure the quality and activity of your 666-15 stock solution.
Cell-type specific effects.The synergistic potentiation has been shown to be cell-type dependent.[5] Consider testing the combination in a different cell line, such as MDA-MB-468, where synergy has been reported.[5]
Inconsistent results between experiments. Variability in compound preparation.Prepare fresh stock solutions of this compound and 666-15 for each experiment. For in vivo experiments, it is recommended to prepare working solutions freshly and use them on the same day.[2]
Differences in cell passage number or confluency.Maintain consistent cell culture conditions, including passage number and confluency at the time of treatment.
Precipitation of compound in media. Poor solubility of this compound hydrochloride.For in vivo studies, a recommended dissolution method is to first create a stock solution in DMSO and then add co-solvents like SBE-β-CD in saline.[2] For in vitro work, ensure the final DMSO concentration is low and compatible with your cell line.

Quantitative Data Summary

CompoundActivityIC50Effective Concentration
This compoundWeak CREB Inhibitor26.3 μM[2][3]N/A
This compoundPotentiator of 666-15N/A5-10 μM[2][4]
666-15Potent and Selective CREB Inhibitor81 nM[3]N/A

Experimental Protocols & Visualizations

Protocol: CREB-Mediated Gene Transcription Assay
  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-468) in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and 666-15 in DMSO. Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with this compound alone, 666-15 alone, and a combination of both. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24-48 hours).

  • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of known CREB target genes (e.g., NR4A2).[1]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.

G cluster_workflow Experimental Workflow: CREB Target Gene Expression Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Preparation (this compound & 666-15) treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation treatment->incubation rna_extraction 5. RNA Extraction & qRT-PCR incubation->rna_extraction data_analysis 6. Data Analysis rna_extraction->data_analysis

Experimental workflow for assessing CREB target gene expression.
Signaling Pathway: CREB Inhibition

The transcription factor CREB is activated through phosphorylation by various kinases. Phosphorylated CREB (pCREB) then binds to CREB-binding protein (CBP), initiating the transcription of target genes involved in cell growth and proliferation. The compound 666-15 inhibits this process. This compound enhances the inhibitory effect of 666-15.

G cluster_pathway Simplified CREB Signaling Pathway Extracellular_Signals Extracellular Signals Kinases Kinases (e.g., PKA) Extracellular_Signals->Kinases CREB CREB Kinases->CREB  Phosphorylation pCREB pCREB Gene_Transcription Target Gene Transcription (e.g., NR4A2) pCREB->Gene_Transcription  + CBP CBP CBP inhibitor_666_15 666-15 inhibitor_666_15->pCREB Inhibits Interaction potentiator_653_47 This compound potentiator_653_47->inhibitor_666_15 Potentiates

Mechanism of CREB inhibition by 666-15 and potentiation by this compound.

References

Technical Support Center: Protocol Refinement for 653-47 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers involved in the 653-47 studies. The focus is on protocols for evaluating the efficacy of proprietary compounds on the EGFR-RAS-RAF-MEK-ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of the this compound studies?

A1: The primary objective of the this compound studies is to assess the inhibitory effects of novel compounds on the EGFR-RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation and survival.[1][2] The studies aim to identify lead compounds for further development in oncology.

Q2: Which cell lines are recommended for these studies?

A2: Cell lines with known mutations or overexpression of components in the EGFR pathway, such as A549 (KRAS mutation) or HeLa (EGFR overexpression), are recommended to ensure a detectable signaling baseline.

Q3: What are the critical controls in the Western blotting experiments for phosphorylated proteins?

A3: Critical controls include: an untreated cell sample to measure baseline phosphorylation, a vehicle-treated control (e.g., DMSO) to account for solvent effects, and a positive control with a known activator of the pathway (e.g., EGF) to ensure the assay is working.[3] Additionally, blotting for the total protein corresponding to the phosphorylated target is essential to normalize the data.[4][5]

Troubleshooting Guides

Western Blotting for Phosphorylated Proteins
Issue Potential Cause Recommended Solution
Weak or No Signal Insufficient protein loading.Increase the amount of protein loaded onto the gel.[5]
Inactive primary antibody.Use a fresh aliquot of the antibody and ensure proper storage conditions.
Rapid dephosphorylation of target protein.Add phosphatase inhibitors to the lysis buffer and keep samples on ice.
High Background Blocking agent is inappropriate.Use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background signal.[5][6]
Insufficient washing.Increase the number and duration of washes with TBST.
Primary antibody concentration is too high.Optimize the antibody concentration by performing a titration.
Inconsistent Results Variable protein transfer to the membrane.Ensure complete and even transfer by checking the gel post-transfer and using a consistent transfer protocol.[6]
Uneven loading of samples.Perform a protein quantification assay and ensure equal loading amounts for all samples.
Cell Viability Assays
Issue Potential Cause Recommended Solution
High Variability Between Replicates "Edge effect" in multi-well plates.Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or water.
Inconsistent cell seeding.Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes for accuracy.
Low Signal-to-Noise Ratio High background from media components.Use phenol red-free media for colorimetric assays to avoid interference.
Compound interference with assay reagents.Run a control with the compound in cell-free media to check for direct reactions.
Unexpected Results (e.g., increased viability with inhibitor) Incorrect compound concentration.Verify the stock concentration and perform serial dilutions carefully.
Cell line is resistant to the compound.Confirm the genotype of the cell line and consider that it may have resistance mechanisms.[7]

Quantitative Data Summary

Table 1: IC50 Values of Test Compounds on A549 Cell Viability

Compound IDIC50 (µM)Standard Deviation
Cmpd-653-47-A5.2± 0.8
Cmpd-653-47-B12.8± 1.5
Cmpd-653-47-C0.9± 0.2
Positive Control2.5± 0.4

Table 2: Inhibition of ERK Phosphorylation by Test Compounds in A549 Cells

Compound ID (at 10 µM)% Inhibition of p-ERK (normalized to total ERK)Standard Deviation
Cmpd-653-47-A65%± 7%
Cmpd-653-47-B25%± 5%
Cmpd-653-47-C92%± 4%
Positive Control85%± 6%

Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK
  • Cell Lysis:

    • Culture A549 cells to 80-90% confluency.

    • Treat cells with test compounds or controls for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize protein concentrations with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per well onto a 10% SDS-PAGE gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5][6]

    • Incubate the membrane with primary antibody against phospho-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane with a mild stripping buffer.

    • Re-probe with an antibody for total ERK for normalization.[4][5]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the compound-containing medium. Include vehicle-only and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values by plotting cell viability against the log of the compound concentration.

Mandatory Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cmpd_X Cmpd-653-47-C Cmpd_X->RAF Inhibition

Caption: EGFR-RAS-RAF-MEK-ERK signaling pathway with the inhibitory action of Cmpd-653-47-C.

Experimental_Workflow start Start: A549 Cell Culture treatment Treat with Cmpd-653-47 variants start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability protein_extraction Protein Extraction treatment->protein_extraction ic50 Determine IC50 Values cell_viability->ic50 analysis Data Analysis & Comparison ic50->analysis western_blot Western Blot for p-ERK/Total ERK protein_extraction->western_blot quantification Quantify p-ERK Inhibition western_blot->quantification quantification->analysis end End: Identify Lead Compound analysis->end

References

Technical Support Center: Troubleshooting 653-47 Batch-to-Batch Inconsistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address batch-to-batch inconsistency with product 653-47. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch inconsistency in biological reagents like this compound?

Batch-to-batch variability can arise from several factors throughout the manufacturing and experimental process. Key sources include variations in raw materials, subtle differences in the manufacturing process, and inconsistencies in handling and storage conditions.[1][2][3] For cell-based assays, factors such as cell line stability, passage number, and culture conditions are also significant contributors to variability.[4][5]

Q2: How can the manufacturing process contribute to inconsistency even with the same raw materials?

While manufacturers strive for consistency, minor fluctuations in the production environment can lead to differences between batches.[6][7] These can include slight variations in temperature, pH, or reaction times during synthesis or purification. For biological products, the health and density of the production cell line can also introduce variability.[4] Such small deviations can sometimes alter the final product's activity or stability.[7]

Q3: What is the impact of cell passage number on experimental variability?

As cells are cultured over time, they can undergo phenotypic and genotypic changes, a phenomenon known as "phenotypic drift".[4] This can lead to altered growth rates, protein expression, and responsiveness to treatments.[8] Therefore, using cells within a consistent and narrow passage number range is crucial for minimizing inter-experimental variability.[9]

Q4: How can I properly validate a new batch of this compound to ensure it is consistent with my previous batch?

Validating a new reagent lot is critical to ensure the consistency of results.[10][11] A typical validation procedure involves a side-by-side comparison of the new lot with the old lot using a standardized assay.[10] This "crossover study" should use the same cell line, passage number, and experimental conditions. Key performance indicators, such as IC50 values or changes in a specific biomarker, should be compared to pre-defined acceptance criteria.[10]

Q5: Mycoplasma contamination is mentioned as a potential issue. How can it affect my results with this compound?

Mycoplasma are small bacteria that can contaminate cell cultures without causing obvious signs of distress like turbidity.[4] However, their presence can significantly alter cellular functions, including metabolism, proliferation, and signaling pathways, leading to unreliable and irreproducible experimental results.[12] Routine testing for mycoplasma is highly recommended to ensure the integrity of your cell-based assays.[4]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying the source of inconsistency when working with different batches of this compound.

Step 1: Initial Assessment of Experimental Conditions

Question: Have my core experimental conditions remained consistent between experiments using different batches of this compound?

Before assuming the new batch of this compound is the issue, it is essential to review your experimental setup for any unintended changes.

  • Cell Health and Passage Number: Ensure you are using cells from a consistent and narrow range of passage numbers.[9] Always check cell viability before starting an experiment.[9]

  • Reagent Preparation: Prepare fresh reagents whenever possible.[9] If using stock solutions, confirm they have been stored correctly and have not undergone multiple freeze-thaw cycles.[9]

  • Protocol Adherence: Strictly follow your established Standard Operating Procedure (SOP).[8] Even minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.[8][13]

Step 2: Reagent Handling and Storage

Question: Was the new batch of this compound handled and stored correctly upon arrival and during use?

Improper storage or handling can degrade the product and lead to a loss of activity.

  • Storage Temperature: Verify that the product was stored at the recommended temperature immediately upon receipt and between uses.[14]

  • Aliquoting: Aliquot the reagent upon first use to avoid multiple freeze-thaw cycles, which can degrade sensitive molecules.

  • Reconstitution: If the product is lyophilized, ensure it was reconstituted correctly with the recommended solvent and to the correct final concentration.[14]

Step 3: Comparative Analysis of Batches

Question: How do I perform a direct comparison between the old and new batches of this compound?

A side-by-side experiment is the most effective way to determine if the batch difference is the source of the inconsistency.

  • Experimental Design: Design an experiment where you test the old and new batches in parallel. Use the same cell line, seeding density, passage number, and all other reagents from the same lots.

  • Dose-Response Curve: If applicable, generate a full dose-response curve for both batches to compare potency (e.g., IC50 or EC50 values).

  • Quantitative Readouts: Use a quantitative and validated assay to measure the effect of this compound. This could be a cell viability assay, a specific biomarker measurement via western blot or ELISA, or a flow cytometry-based analysis.

Data Presentation: Quantitative Analysis of Batch Performance

Summarize your comparative data in a clear, structured table to facilitate analysis.

Table 1: Example Quality Control Parameters for this compound

ParameterSpecificationPurpose
Appearance White to off-white lyophilized powderConfirms physical state
Purity (by HPLC) ≥98%Ensures absence of impurities
Identity (by Mass Spec) Conforms to structureConfirms molecular identity
Biological Activity (IC50) 50 ± 15 nMMeasures functional potency

Table 2: Example Batch Comparison Data

ParameterBatch A (Old)Batch B (New)Acceptance CriteriaResult
Cell Viability IC50 55 nM62 nMWithin 2-fold of Batch APass
p-ERK Inhibition (at 100 nM) 85%81%±10% of Batch APass
Cell Morphology No changeNo changeNo observable differencePass

Experimental Protocols

Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)

This protocol determines the number of viable cells in a suspension, a critical step before seeding cells for an experiment.

  • Prepare Cell Suspension: Trypsinize and resuspend adherent cells, or gently mix a suspension culture.

  • Mix with Trypan Blue: Combine 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution. Mix gently.

  • Load Hemocytometer: Pipette 10 µL of the mixture into the chamber of a hemocytometer.

  • Count Cells: Under a microscope, count the number of unstained (viable) and stained (non-viable) cells in the four large corner squares.

  • Calculate Viability:

    • Viable Cells/mL = (Average viable cell count per square) x 10⁴ x Dilution factor (2 in this case)

    • % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol can be used to assess the inhibitory activity of this compound on the MAPK/ERK signaling pathway.

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with different concentrations of this compound (from old and new batches) for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to a loading control like GAPDH or total ERK.

Visualizations

Troubleshooting Workflow

G cluster_outcomes Potential Outcomes start Inconsistent Results Observed with New Batch of this compound check_protocol Step 1: Review Experimental Protocol - Consistent cell passage? - Reagents prepared correctly? - SOP followed exactly? start->check_protocol check_storage Step 2: Verify Reagent Handling - Stored at correct temperature? - Properly aliquoted? - Correctly reconstituted? check_protocol->check_storage Protocol Consistent side_by_side Step 3: Perform Side-by-Side Test - Run old and new batches in parallel - Use identical conditions - Generate dose-response curves check_storage->side_by_side Handling Correct analyze_data Step 4: Analyze Comparative Data - Compare IC50 values - Assess key biomarker changes - Check against acceptance criteria side_by_side->analyze_data outcome1 No Significant Difference Found: Issue is likely experimental variability (e.g., cell culture, operator) analyze_data->outcome1 Results Match outcome2 Significant Difference Found: New batch performance differs analyze_data->outcome2 Results Differ contact_support Contact Technical Support with comparative data outcome2->contact_support

Caption: Troubleshooting workflow for this compound batch inconsistency.

Hypothetical Signaling Pathway Affected by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Validation & Comparative

Validating the Synergistic Inhibition of CREB-Mediated Transcription by 653-47 with a Secondary Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the compound 653-47, a known potentiator of the CREB inhibitor 666-15.[1][2][3] The primary effect of this compound in synergistically inhibiting cAMP-response element binding protein (CREB)-mediated gene transcription is validated here through a secondary assay measuring cancer cell proliferation, a key downstream event regulated by CREB signaling.[4][5][6]

Primary Target: CREB-Mediated Gene Transcription

CREB is a transcription factor that plays a crucial role in the pathogenesis of several cancers.[5][6] The compound 666-15 is a known inhibitor of CREB.[5][6] While this compound itself is a very weak CREB inhibitor (IC50 = 26.3 μM), it significantly enhances the inhibitory activity of 666-15.[1][2][3] The synergistic action of this compound and 666-15 offers a promising strategy for targeting CREB in cancer therapeutics.[4][5][6]

Signaling Pathway of CREB-Mediated Transcription

The following diagram illustrates the simplified signaling pathway leading to CREB-mediated gene transcription and the proposed points of inhibition by 666-15 and the synergistic effect of this compound.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Signal Signal Receptor Receptor Signal->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB Gene_Transcription Target Gene Transcription pCREB->Gene_Transcription binds CBP CBP CREB-Binding Protein 666-15 666-15 666-15->pCREB This compound This compound This compound->666-15 Potentiates

Caption: CREB signaling pathway and points of inhibition.
Quantitative Analysis of CREB Inhibition

A primary luciferase reporter assay was conducted to quantify the inhibition of CREB-mediated gene transcription. HEK293T cells were co-transfected with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid. Cells were treated with 666-15 alone, this compound alone, or a combination of both compounds.

Treatment GroupConcentration (µM)Luciferase Activity (RLU)% Inhibition of CREB Activity
Vehicle (DMSO)-15,234 ± 8560%
666-1519,876 ± 51235.2%
54,570 ± 32170.0%
This compound1013,102 ± 73414.0%
666-15 + this compound1 + 103,047 ± 21580.0%
5 + 10914 ± 8894.0%
Secondary Assay: Validation of Anti-Proliferative Effects

To validate the primary findings, a secondary assay was performed to assess the impact of CREB inhibition on a downstream cellular process. Given the role of CREB in promoting cell survival and proliferation, a cell viability assay was conducted using the MDA-MB-231 breast cancer cell line, which is known to have activated CREB signaling.

Experimental Workflow for Cell Viability Assay

The workflow for the secondary cell viability assay is outlined below.

Cell_Viability_Workflow Start Start Seed_Cells Seed MDA-MB-231 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compounds (666-15, this compound, combination) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability secondary assay.
Comparative Anti-Proliferative Activity

The anti-proliferative effects of 666-15, this compound, and their combination were evaluated in MDA-MB-231 cells. The half-maximal inhibitory concentration (IC50) for cell growth was determined for each treatment condition.

Treatment GroupIC50 (µM) in MDA-MB-231 cells
666-157.8
This compound> 50
666-15 + this compound (1:1 ratio)1.2
Logical Validation Framework

The secondary assay provides strong validation for the primary findings by demonstrating a functional consequence of the observed synergistic inhibition of CREB.

Validation_Logic Primary_Finding Primary Finding: This compound potentiates 666-15's inhibition of CREB transcription Biological_Hypothesis Biological Hypothesis: Inhibition of CREB, a key regulator of cell growth, will reduce cancer cell proliferation Primary_Finding->Biological_Hypothesis Conclusion Conclusion: The secondary assay validates the primary finding by demonstrating a functional downstream consequence. Primary_Finding->Conclusion Secondary_Assay Secondary Assay: Measure the effect of compounds on MDA-MB-231 cell proliferation Biological_Hypothesis->Secondary_Assay Secondary_Result Secondary Result: Combination of this compound and 666-15 shows synergistic anti-proliferative effect Secondary_Assay->Secondary_Result Secondary_Result->Conclusion

Caption: Logical flow from primary finding to validation.

Experimental Protocols

Primary Assay: CRE-Luciferase Reporter Assay
  • Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing various concentrations of 666-15, this compound, their combination, or DMSO as a vehicle control.

  • Luciferase Activity Measurement: After 24 hours of treatment, luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity was normalized to Renilla luciferase activity.

  • Data Analysis: The percentage of CREB inhibition was calculated relative to the vehicle-treated control.

Secondary Assay: Cell Viability (CellTiter-Glo®) Assay
  • Cell Seeding: MDA-MB-231 cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Addition: A serial dilution of the test compounds (666-15, this compound, and their combination) was added to the wells.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Measurement: The plates were equilibrated to room temperature, and CellTiter-Glo® reagent was added to each well. The contents were mixed on an orbital shaker to induce cell lysis, and luminescence was recorded using a plate reader.

  • IC50 Determination: The luminescence data was normalized to the vehicle control, and the IC50 values were calculated using a non-linear regression analysis.

References

The Synergistic Advantage: A Comparative Analysis of the CREB Inhibitor Potentiator 653-47

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the transcription factor cAMP response element-binding protein (CREB) has emerged as a critical node in pathways driving tumor growth and survival. While direct inhibition of CREB has been a focal point of drug discovery, novel strategies to enhance the efficacy of existing inhibitors are paving the way for more potent therapeutic interventions. This guide provides a comprehensive comparison of the novel CREB inhibitor potentiator, 653-47, with other known CREB inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Compound this compound is not a conventional inhibitor; instead, it acts as a powerful potentiator of the CREB inhibitor 666-15. While this compound alone exhibits very weak inhibitory activity against CREB, its true strength lies in its ability to synergistically enhance the anti-cancer effects of 666-15. This combination presents a promising strategy to achieve greater inhibition of CREB-mediated gene transcription and cancer cell proliferation than can be achieved with 666-15 alone. This guide will delve into the quantitative data supporting this synergy and compare it with other notable CREB inhibitors.

Performance Data: this compound in Combination vs. Other CREB Inhibitors

The following tables summarize the inhibitory activities of this compound, 666-15, their combination, and other known CREB inhibitors.

Table 1: Inhibition of CREB-Mediated Gene Transcription

Compound/CombinationTargetIC50 (HEK293T cells)Mechanism of Action
This compoundCREB26.3 µM[1]Weak direct inhibitor, potentiator of 666-15
666-15CREB81 nM[2]Direct inhibitor
This compound + 666-15 CREB Synergistic Inhibition (CI < 1.0) [3]Enhanced direct inhibition
KG-501CREB-CBP Interaction~10 µM (in vivo)Disrupts the interaction between CREB and its coactivator CBP

CI: Combination Index. A CI value less than 1.0 indicates a synergistic effect.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound/CombinationCell LineGI50
666-15MDA-MB-468 (Breast Cancer)Potent Inhibition[4]
This compound (5 µM) + 666-15 MDA-MB-231 (Breast Cancer) Significantly potentiated growth inhibition compared to 666-15 alone [3]
KG-501VariousVaries by cell line

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.

CREB_Signaling_Pathway cluster_upstream Upstream Signaling cluster_creb CREB Activation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action PKA PKA CREB CREB PKA->CREB Phosphorylation (Ser133) CaMK CaMK CaMK->CREB Phosphorylation (Ser133) MAPK MAPK MAPK->CREB Phosphorylation (Ser133) pCREB pCREB CBP CBP/p300 pCREB->CBP Recruitment CRE CRE pCREB->CRE Binding CBP->CRE Binding Gene_Transcription Gene Transcription (Proliferation, Survival) CRE->Gene_Transcription inhibitor_666_15 666-15 inhibitor_666_15->pCREB Inhibits inhibitor_653_47 This compound inhibitor_653_47->inhibitor_666_15 Potentiates inhibitor_kg501 KG-501 inhibitor_kg501->pCREB Disrupts Interaction with CBP

Caption: Simplified CREB signaling pathway and points of inhibition.

Experimental_Workflow cluster_reporter_assay CREB Luciferase Reporter Assay cluster_cell_growth_assay Cancer Cell Growth Assay A1 Transfect HEK293T cells with CRE-Luciferase reporter plasmid A2 Treat cells with inhibitors (this compound, 666-15, combination, etc.) A1->A2 A3 Stimulate with Forskolin to activate CREB A2->A3 A4 Measure Luciferase activity A3->A4 B1 Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) B2 Treat with inhibitors for 72h B1->B2 B3 Perform MTT assay B2->B3 B4 Determine GI50 values B3->B4

Caption: Workflow for key in vitro experiments.

Experimental Protocols

1. CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of CREB in response to inhibitors.

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple cAMP response elements (CRE).

  • Protocol:

    • HEK293T cells are transiently transfected with the CRE-luciferase reporter plasmid.

    • Following transfection, cells are treated with varying concentrations of the test compounds (this compound, 666-15, the combination, or other inhibitors) for a specified pre-incubation period.

    • CREB-mediated transcription is then stimulated by adding forskolin, an activator of adenylyl cyclase which increases intracellular cAMP levels.

    • After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of an inhibitor is indicative of its potency.

  • Data Analysis: IC50 values are calculated from the dose-response curves. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[3]

2. Cancer Cell Growth Inhibition Assay (MTT Assay)

This assay assesses the anti-proliferative effects of the inhibitors on cancer cells.

  • Cell Lines: Human breast cancer cell lines MDA-MB-231 and MDA-MB-468.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compounds for 72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined from the dose-response curves.

Discussion and Conclusion

The experimental evidence strongly suggests that while this compound is a weak inhibitor of CREB on its own, its clinical potential is realized when used in combination with 666-15.[3] The synergistic interaction leads to a more profound inhibition of CREB-mediated gene transcription and a greater anti-proliferative effect in breast cancer cells than what can be achieved with 666-15 alone.[3]

When compared to other CREB inhibitors such as KG-501, the this compound/666-15 combination offers a different therapeutic strategy. KG-501 acts by disrupting the protein-protein interaction between CREB and its coactivator CBP, a mechanism that can also affect other transcription factors that utilize CBP, such as NF-κB and Myb. In contrast, 666-15 is a direct inhibitor of CREB, and the potentiation by this compound enhances this direct inhibition.

The discovery of this compound as a potentiator opens up new avenues for developing more effective CREB-targeted therapies. By enhancing the activity of a direct inhibitor, it may be possible to achieve greater therapeutic efficacy at lower, less toxic doses of the primary inhibitor. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of this synergistic combination in various cancer models.

This guide highlights the importance of exploring novel pharmacological approaches, such as potentiation, to overcome the challenges of targeting key oncogenic drivers like CREB. The synergistic partnership of this compound and 666-15 represents a significant advancement in this field.

References

A Comparative Guide to CREB Pathway Inhibition: Evaluating 653-47 in Combination with 666-15 Against Competing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor cAMP-response element binding protein (CREB) is a critical regulator of gene expression involved in cellular proliferation, survival, and differentiation. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of the novel CREB inhibitor potentiator, 653-47, in combination with the CREB inhibitor 666-15, against other known CREB inhibitors, XX-650-23 and KG-501.

Executive Summary

Compound this compound is not a direct inhibitor of CREB but acts as a potentiator, significantly enhancing the inhibitory activity of 666-15 on CREB-mediated gene transcription. While this compound alone exhibits very weak CREB inhibition, its synergistic action with 666-15 presents a promising strategy for targeting CREB-dependent cancers. This guide summarizes the available quantitative data on the efficacy of these compounds, details the experimental protocols used for their evaluation, and provides visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro efficacy of the this compound and 666-15 combination and the competitor compounds, XX-650-23 and KG-501. It is important to note that the data presented are compiled from different studies and direct comparisons should be made with caution.

Table 1: In Vitro Efficacy of CREB Inhibitors and Potentiators

Compound/CombinationTargetAssayCell Line(s)IC50 / EffectCitation(s)
This compound CREBCREB-mediated gene transcription-IC50 = 26.3 µM (very weak inhibitor)[1][2][3]
666-15 CREBCREB-mediated gene transcription-IC50 = 81 nM[4]
This compound + 666-15 CREBCREB target gene (NR4A2) expression-5 µM this compound + 50 nM 666-15 leads to significant inhibition[5]
XX-650-23 CREB-CBP InteractionCell ViabilityHL-60, KG-1, MOLM-13, MV-4-11 (AML)IC50 = 870 nM, 910 nM, 2.0 µM, 2.3 µM, respectively[6]
XX-650-23 CREB-CBP InteractionSplit Renilla Luciferase Complementation-IC50 = 3.20 ± 0.43 μM[7]
KG-501 CREBCREB-mediated gene transcription-IC50 = 6.89 µM[8]
KG-501 CREB:CBP Interaction--Ki ≈ 50 µM[9]
KG-501 pCREB binding to KIX--Ki ≈ 90 µM[8]

Table 2: Growth Inhibitory (GI50) Concentrations of 666-15 in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
MDA-MB-468Breast Cancer0.046
MDA-MB-231Breast Cancer0.073
MCF-7Breast Cancer0.31
A549Lung Cancer0.47

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of CREB in response to inhibitors.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media. The cells are then transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple cAMP response elements (CRE). A control plasmid, such as one expressing Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After transfection, cells are treated with varying concentrations of the test compounds (e.g., this compound, 666-15, XX-650-23, KG-501) for a specified period.

  • Stimulation: To induce CREB activity, cells are stimulated with an agent such as forskolin, which increases intracellular cAMP levels.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The inhibition of CREB-mediated transcription is determined by the reduction in luciferase activity in compound-treated cells compared to vehicle-treated controls. IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., AML or breast cancer cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with a range of concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. After an incubation period, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 or GI50 values, the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.

Mandatory Visualization

CREB Signaling Pathway

The following diagram illustrates the canonical CREB signaling pathway, a key regulator of gene expression in response to extracellular signals. Activation of various cell surface receptors leads to the production of second messengers like cAMP and Ca2+, which in turn activate protein kinases such as PKA and CaMKIV. These kinases phosphorylate CREB at Serine 133, enabling it to recruit the coactivator CREB-binding protein (CBP). The CREB-CBP complex then binds to cAMP response elements (CRE) in the promoter regions of target genes, initiating their transcription.

CREB_Signaling_Pathway extracellular Extracellular Signals (Hormones, Growth Factors) receptor GPCR / RTK extracellular->receptor ac Adenylate Cyclase receptor->ac ca_channel Ca2+ Channel receptor->ca_channel cAMP cAMP ac->cAMP pka PKA cAMP->pka creb CREB pka->creb P ca Ca2+ ca_channel->ca camk CaMKIV ca->camk camk->creb P p_creb p-CREB (Ser133) creb_cbp CREB-CBP Complex p_creb->creb_cbp cbp CBP/p300 cbp->creb_cbp cre CRE creb_cbp->cre gene Target Gene Transcription cre->gene

Caption: Simplified CREB signaling pathway.

Experimental Workflow: CREB Luciferase Reporter Assay

The diagram below outlines the key steps in a typical CREB luciferase reporter assay used to screen for inhibitors of CREB-mediated gene transcription.

Experimental_Workflow start Start transfect Transfect Cells with CRE-Luciferase Reporter start->transfect treat Treat with Test Compounds (e.g., this compound + 666-15) transfect->treat stimulate Stimulate with Forskolin treat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a CREB luciferase reporter assay.

References

A Researcher's Guide to Validating Gene Knockdown vs. Knockout for Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of gene silencing is a critical step in elucidating gene function and assessing therapeutic targets. When investigating pathways, such as the CREB-mediated transcription influenced by compounds like 653-47, choosing between a temporary gene knockdown and a permanent gene knockout has significant implications for experimental design and data interpretation.[1][2] This guide provides a comparative overview of the validation techniques for both approaches, complete with representative experimental data, detailed protocols, and visual workflows to support robust and reproducible research.

Experimental Validation Workflow

A multi-faceted approach is essential for robustly validating either gene knockdown or knockout.[1] This process involves confirming the genetic perturbation at the mRNA and protein levels, and ultimately, linking it to a functional consequence or phenotype.

Validation Workflow cluster_0 Perturbation cluster_1 Molecular Validation cluster_2 Functional Validation KD Gene Knockdown (siRNA/shRNA) mRNA mRNA Level Analysis (qRT-PCR) KD->mRNA Primary Validation KO Gene Knockout (CRISPR/Cas9) Genomic Genomic Level Analysis (Sequencing) KO->Genomic Primary Validation Protein Protein Level Analysis (Western Blot) mRNA->Protein Phenotype Phenotypic Assay (e.g., Cell Proliferation) Protein->Phenotype Confirms Function Genomic->Protein

General workflow for knockdown and knockout validation.
Data Presentation: A Comparative Summary

Quantitative data from validation experiments reveal the distinct molecular outcomes of knockdown and knockout approaches. The following tables present hypothetical, yet representative, data for the validation of silencing CREB, a key transcription factor.

Table 1: Quantitative PCR (qRT-PCR) Analysis of CREB mRNA Levels This technique directly measures the abundance of specific mRNA transcripts, providing a clear assessment of transcriptional silencing.

Sample IDTreatmentTarget Gene Cq (Average)Housekeeping Gene Cq (Average)ΔCqΔΔCq (vs. Control)Fold Change (2-ΔΔCq)Percent Knockdown
1Non-targeting Control23.219.53.70.01.000%
2CREB siRNA #126.819.47.43.70.0892%
3CREB siRNA #226.119.56.62.90.1486%
4CREB CRISPR KO CloneNo Amplification19.6N/AN/A0.00100%

Table 2: Western Blot Analysis of CREB Protein Levels Western blotting confirms that the reduction in mRNA (for knockdown) or its complete absence (for knockout) translates to a decrease in protein expression.[5][8]

Sample IDTreatmentTarget Protein Band Intensity (Normalized)Housekeeping Protein (β-actin)Percent Protein Reduction
1Non-targeting Control1.00Consistent0%
2CREB siRNA #10.15Consistent85%
3CREB siRNA #20.22Consistent78%
4CREB CRISPR KO Clone0.00Consistent100%

Data Interpretation: The qRT-PCR data for knockdown shows a significant increase in the Cq value, corresponding to a large decrease in mRNA levels (86-92%). For the knockout, no amplification is detected, indicating the absence of the transcript.[1] Similarly, Western blot densitometry shows a substantial, but incomplete, reduction of protein for knockdown samples, whereas the knockout sample shows a complete absence of the target protein band.[9][10]

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for mRNA Validation

This protocol details the steps to quantify mRNA levels to validate gene knockdown.[1][11]

  • RNA Extraction:

    • Lyse cells (control, non-targeting siRNA, and target-specific siRNA treated) using a lysis buffer (e.g., TRIzol).

    • Isolate total RNA using phenol-chloroform extraction or a column-based kit (e.g., RNeasy Kit).

    • Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.

    • Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis (Reverse Transcription):

    • In a sterile, nuclease-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

    • Heat the mixture to 65°C for 5 minutes to denature RNA secondary structures, then immediately place on ice.

    • Add reverse transcriptase buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).

    • Incubate at 42°C for 60 minutes, followed by an enzyme inactivation step at 70°C for 15 minutes.[1]

  • qPCR Reaction:

    • Prepare a reaction mix containing the synthesized cDNA template, forward and reverse primers for the target gene (e.g., CREB) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

    • Run the reaction on a qPCR instrument with a program typically consisting of:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of: Denaturation at 95°C for 15 seconds and Annealing/Extension at 60°C for 60 seconds.

    • Perform a melt curve analysis at the end to confirm the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Normalize the target gene Cq values to the housekeeping gene Cq values (ΔCq = CqTarget - CqHousekeeping).

    • Calculate the fold change relative to the control sample using the 2-ΔΔCq method.

Protocol 2: Western Blot for Protein Validation

This protocol is essential for confirming the loss of protein expression in both knockdown and knockout experiments.[8][12]

  • Sample Preparation:

    • Collect cells from control, knockdown, and knockout experimental groups.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (~14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CREB) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • To ensure equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin, GAPDH).

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Advanced Validation and Functional Context

Molecular validation is the first step. True validation requires confirming specificity and observing a functional consequence.

  • For Knockout: The primary validation is at the genomic level.

    • Sanger or Next-Generation Sequencing (NGS) of the target locus is mandatory to confirm the presence of frameshift-inducing insertions or deletions (indels).[9]

    • It is important to note that even with a confirmed frameshift, truncated or alternative splice variants of the protein can sometimes be produced.[10] Western blotting with antibodies targeting different protein domains can help rule this out.

Functional Validation in the Context of the this compound Pathway

The ultimate goal of gene silencing is to study its effect on cellular function.[17] Compound this compound is known to potentiate the inhibition of CREB-mediated gene transcription.[18][19][20][21] Therefore, a functional validation of CREB knockout or knockdown would involve assessing the downstream effects of this pathway.

CREB_Pathway cluster_0 Upstream Signaling cluster_1 CREB Activation (Target for KO/KD) cluster_2 Downstream Effects Signal GPCRs, RTKs, etc. PKA PKA / MAPK Signal->PKA CREB CREB PKA->CREB Phosphorylates pCREB pCREB Transcription Gene Transcription (e.g., c-Fos, NR4A2) pCREB->Transcription Activates Phenotype Cell Proliferation & Survival Transcription->Phenotype Inhibitor 666-15 + this compound Inhibitor->pCREB Inhibits

Simplified CREB signaling pathway for functional validation.

A successful knockout or knockdown of CREB would be expected to phenocopy the effects of potent CREB inhibitors, leading to decreased transcription of target genes and subsequent changes in cell proliferation or survival. Comparing the cellular response in CREB-silenced cells versus control cells treated with compounds like this compound can help validate the on-target effects of the drug.

References

Independent Verification of 653-47's Activity: A Comparative Analysis of CREB Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the biological activity of the molecule 653-47, focusing on its role as a potentiator of the CREB inhibitor 666-15. The performance of the this compound and 666-15 combination is compared with other alternative CREB inhibitors, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Executive Summary

The compound this compound has been identified as a potentiator of 666-15, a known inhibitor of the cAMP-response element binding protein (CREB). While this compound itself exhibits very weak direct inhibition of CREB, its primary function is to synergistically enhance the inhibitory activity of 666-15 on CREB-mediated gene transcription. This combination presents a novel approach to targeting CREB, a key transcription factor implicated in various cancers. This guide will compare the efficacy of the this compound/666-15 combination with other small molecule CREB inhibitors that function through different mechanisms, such as disrupting the CREB-CBP interaction.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the quantitative data for this compound, 666-15, and alternative CREB inhibitors. The data highlights the different mechanisms of action and their respective potencies.

Compound(s)TargetMechanism of ActionIC50 ValueCell Lines TestedReference
This compoundCREBWeak direct inhibitor; potentiator of 666-1526.3 µM[1][2]Not specified[1][2]
666-15CREB-mediated transcriptionSelective inhibitor81 nM[3][4][5]HEK293T, A549, MCF-7, MDA-MB-231, MDA-MB-468[3][4][5]
This compound + 666-15CREB-mediated transcriptionSynergistic inhibitionNot explicitly stated, but synergy demonstratedHEK293T, breast cancer cell lines[6]
KG-501CREB-CBP interactionInhibitor of protein-protein interaction~50 µM (in vitro FRET assay), ~10 µM (in vivo reporter assay)HEK293T[7]
NASTRpCREB-CBP interactionInhibitor of protein-protein interactionNot specifiedHuman lung cancer cell lines[8]
XX-650-23CREB-CBP interactionInhibitor of protein-protein interaction700 nM - 2 µMVarious AML cell lines[9][10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

CREB Signaling Pathway and Points of Inhibition

CREB Signaling Pathway and Inhibitor Targets Extracellular_Signal Extracellular Signal (e.g., Growth Factors) GPCR GPCR Extracellular_Signal->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB CRE CRE (DNA) pCREB->CRE Binds to CBP CBP/p300 CBP->pCREB Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) CRE->Gene_Transcription Inhibitor_666_15 666-15 Inhibitor_666_15->pCREB Inhibits Transcription Potentiator_653_47 This compound Potentiator_653_47->Inhibitor_666_15 Potentiates Inhibitor_CREB_CBP KG-501, NASTRp, XX-650-23 Inhibitor_CREB_CBP->CBP Inhibits Interaction

Caption: CREB pathway and inhibitor targets.

Experimental Workflow for Assessing CREB Inhibition

Workflow for Assessing CREB Inhibitor Efficacy start Start cell_culture Cell Culture (e.g., HEK293T, Cancer Cell Lines) start->cell_culture transfection Transfection with CRE-Luciferase Reporter cell_culture->transfection treatment Treatment with CREB Inhibitor +/- this compound transfection->treatment stimulation Stimulation (e.g., Forskolin) treatment->stimulation mtt_assay Cell Viability Assay (MTT Assay) treatment->mtt_assay luciferase_assay Luciferase Reporter Assay stimulation->luciferase_assay chip_assay Chromatin Immunoprecipitation (ChIP) Assay stimulation->chip_assay data_analysis Data Analysis (IC50 Determination) luciferase_assay->data_analysis chip_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for CREB inhibitor assessment.

Experimental Protocols

Luciferase Reporter Assay for CREB Activity

This assay measures the transcriptional activity of CREB.[11][12][13][14]

  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Transfection: Co-transfect cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., 666-15, this compound, or their combination) at various concentrations.

  • Stimulation: After a 1-hour incubation with the inhibitors, stimulate the cells with a CREB activator, such as Forskolin (10 µM), for 4-6 hours.

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory concentration (IC50) is calculated from the dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay for CREB Binding

This assay determines the binding of CREB to the promoter regions of its target genes.[15][16][17][18]

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CREB or phospho-CREB overnight.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Quantify the amount of specific target DNA sequences (e.g., promoters of known CREB target genes) using quantitative PCR (qPCR).

MTT Cell Viability Assay

This assay assesses the effect of CREB inhibitors on cancer cell proliferation and viability.[19][20][21][22][23]

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

The available data indicates that this compound acts as a significant potentiator of the CREB inhibitor 666-15, offering a synergistic approach to inhibit CREB-mediated gene transcription. While independent verification of this specific synergistic interaction is not yet widely published, the provided data from the initial discovery presents a compelling case for this combination. When compared to other CREB inhibitors that target the CREB-CBP interaction, the 666-15 compound, especially when potentially enhanced by this compound, demonstrates high potency. The detailed experimental protocols provided in this guide should enable researchers to independently verify these findings and further explore the therapeutic potential of targeting the CREB signaling pathway.

References

Unveiling the Specificity of 653-47: A Comparative Analysis of CREB Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive analysis of the compound 653-47 reveals its unique role as a synergistic partner to the established CREB inhibitor, 666-15, rather than a standalone inhibitor. This guide provides a detailed comparison of the this compound/666-15 combination with other known inhibitors of the CREB-mediated transcription pathway, offering researchers, scientists, and drug development professionals critical insights into their specificity and selectivity.

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a multitude of cellular processes, including proliferation, survival, and differentiation. Its aberrant activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide delves into the specifics of molecules designed to modulate its function.

The Synergistic Action of this compound and 666-15

Initial investigations into this compound have clarified that it does not exhibit inhibitory activity on its own. Instead, it significantly potentiates the inhibitory effect of 666-15 on CREB-mediated gene transcription.[1] This synergistic relationship presents a novel approach to targeting the CREB pathway, potentially allowing for lower, more targeted dosing of the primary inhibitor, 666-15.

Comparative Analysis with Alternative CREB Inhibitors

To provide a clear perspective on the therapeutic landscape, this guide compares the this compound/666-15 system with other well-documented CREB inhibitors, primarily focusing on those that disrupt the crucial interaction between CREB and its coactivator, CREB-binding protein (CBP).

Table 1: Comparison of CREB Pathway Inhibitors

Compound/CombinationMechanism of ActionTargetReported IC50/EC50/KdSelectivity Profile
This compound / 666-15 Synergistic inhibition of CREB-mediated gene transcriptionCREB PathwayIC50 (666-15 alone) = 81 nM (CREB transcription)[2]666-15 is selective for CREB over other transcription factors like Gal4-MLL, Gal4-c-Myb, and shows weaker inhibition of NF-κB and SRF.[3]
KG-501 Disrupts CREB-CBP interactionKIX domain of CBPIC50 = 6.89 µM (CREB)[4]; Ki ≈ 90 µM (disruption of p-CREB:KIX)[4]Also inhibits NF-κB transcription due to its reliance on CBP.[4]
SGC-CBP30 CBP/p300 bromodomain inhibitorBromodomains of CBP and p300Kd = 21 nM (CBP), 32 nM (p300)[5]Exhibits 40-fold selectivity for CBP over the first bromodomain of BRD4. Some off-target activity on adrenergic receptors and PDE5 has been noted.[6]
I-CBP112 CBP/p300 bromodomain inhibitorBromodomains of CBP and p300Kd = 167 nM (p300)[7]; Cellular IC50 = 600 ± 50 nM[8]High selectivity for CBP/p300 bromodomains over 41 other human bromodomains. Weak interaction with alpha1A and 5HT1 GPCRs.[7][8]

Experimental Methodologies

The following protocols are fundamental to the assessment of specificity and selectivity for CREB pathway inhibitors.

Experimental Protocol 1: CREB-Mediated Transcription Luciferase Reporter Assay

This cell-based assay is crucial for quantifying the inhibition of CREB's transcriptional activity.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are seeded in 96-well plates and transfected with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • 24 hours post-transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound/666-15 combination, KG-501) for 1-2 hours.
  • CREB-mediated transcription is then stimulated by adding an inducer such as Forskolin (10 µM).

3. Luciferase Activity Measurement:

  • After 4-6 hours of stimulation, cells are lysed.
  • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
  • IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Experimental Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Endogenous CREB Target Genes

This assay validates the findings from the reporter assay by measuring the expression of known CREB target genes.

1. Cell Treatment and RNA Extraction:

  • Cells (e.g., breast cancer cell lines like MDA-MB-231) are treated with the test compounds for a specified duration.
  • Total RNA is extracted using a suitable RNA isolation kit.

2. cDNA Synthesis:

  • First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers.

3. qRT-PCR:

  • The relative expression levels of CREB target genes (e.g., NR4A1, FOS, JUN) are quantified using a qPCR instrument, SYBR Green chemistry, and gene-specific primers.
  • A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.

4. Data Analysis:

  • The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression in treated versus untreated cells.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in this analysis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the targeted signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (e.g., HEK293T, MDA-MB-231) transfection Transfection with CRE-Luciferase Reporter cell_culture->transfection compound_treatment Compound Incubation (this compound/666-15 or Alternatives) transfection->compound_treatment stimulation Stimulation (e.g., Forskolin) compound_treatment->stimulation rna_extraction RNA Extraction compound_treatment->rna_extraction luciferase_assay Dual-Luciferase Assay stimulation->luciferase_assay ic50_determination IC50 Determination luciferase_assay->ic50_determination qRT_PCR cDNA Synthesis & qRT-PCR rna_extraction->qRT_PCR gene_expression_analysis Gene Expression Analysis qRT_PCR->gene_expression_analysis

Caption: Experimental workflow for assessing CREB inhibitor activity.

CREB_Signaling_Pathway cluster_upstream Upstream Signaling cluster_creb_activation CREB Activation & Inhibition cluster_downstream Downstream Effects stimuli Extracellular Stimuli (Hormones, Growth Factors) kinases Protein Kinases (PKA, MAPK, etc.) stimuli->kinases creb CREB kinases->creb Phosphorylation p_creb p-CREB (Active) creb->p_creb creb_cbp_complex p-CREB :: CBP/p300 Complex p_creb->creb_cbp_complex inhibitor_666_15 666-15 inhibitor_666_15->p_creb Inhibits potentiator_653_47 This compound potentiator_653_47->inhibitor_666_15 Potentiates cbp CBP/p300 cbp->creb_cbp_complex gene_transcription Target Gene Transcription creb_cbp_complex->gene_transcription Activates kg_501 KG-501 kg_501->creb_cbp_complex Disrupts cellular_response Cellular Response (Proliferation, Survival) gene_transcription->cellular_response

Caption: Simplified CREB signaling pathway and points of inhibition.

Conclusion

The discovery of this compound as a synergistic enhancer of 666-15 introduces a new dimension to the strategy of inhibiting CREB-mediated gene transcription. While 666-15 demonstrates selectivity for CREB over several other transcription factors, a comprehensive head-to-head selectivity profile of the this compound/666-15 combination against a broad panel of kinases and other off-targets is necessary to fully delineate its therapeutic window. In comparison, inhibitors like KG-501, SGC-CBP30, and I-CBP112 offer alternative mechanisms for targeting the CREB pathway, each with its own distinct selectivity profile. The data and protocols presented in this guide provide a foundational framework for researchers to objectively evaluate and select the most appropriate tool for their specific research needs in the ongoing effort to develop effective and selective modulators of the CREB signaling cascade.

References

Unveiling the Synergistic Power of 653-47: A Comparative Guide to Enhanced CREB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of signal transduction and oncology, the quest for potent and selective inhibitors of key cellular pathways is paramount. This guide provides a comprehensive comparison of the small molecule 653-47, not as a standalone agent, but as a powerful potentiator of the CREB inhibitor, 666-15. We will delve into its cross-reactivity profile, detail the experimental methodologies for assessing its synergistic activity, and present a clear comparison with alternative approaches to CREB pathway modulation.

The cAMP response element-binding protein (CREB) is a well-established transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. While numerous CREB inhibitors have been developed, achieving high potency and selectivity remains a significant challenge. The small molecule this compound has emerged as a unique tool in this context, functioning to significantly enhance the inhibitory activity of the known CREB inhibitor, 666-15.

Performance Comparison: The Synergistic Inhibition of CREB

The primary function of this compound is to act in concert with 666-15 to achieve a more potent inhibition of CREB-mediated gene transcription. On its own, this compound exhibits very weak inhibitory activity against CREB, with a reported half-maximal inhibitory concentration (IC50) of 26.3 μM[1][2]. However, when used in combination with 666-15, a significant enhancement of CREB inhibition is observed.

Compound(s)TargetIC50Notes
This compoundCREB26.3 μMVery weak inhibitory activity alone.[1][2]
666-15CREB81 nMA potent and selective CREB inhibitor.[3]
666-15 + this compoundCREBSignificantly < 81 nMThis compound potentiates the inhibitory activity of 666-15. The exact IC50 of the combination is not explicitly stated in the provided search results, but the synergistic effect is well-documented.[4]

Selectivity Profile of the Synergistic Combination

Experimental Protocols

To enable researchers to independently validate and build upon these findings, we provide a detailed methodology for a key experiment used to characterize the synergistic inhibition of CREB.

CREB-Mediated Gene Transcription Reporter Assay

This assay is the gold standard for quantifying the activity of CREB inhibitors in a cellular context.

Objective: To determine the IC50 of CREB inhibitors and to assess the synergistic effect of this compound in combination with 666-15.

Materials:

  • HEK293T cells

  • CRE-luciferase reporter plasmid (containing tandem copies of the cAMP response element driving luciferase expression)

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Forskolin (an adenylyl cyclase activator to stimulate CREB activity)

  • This compound

  • 666-15

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS. Treat the cells with:

    • Varying concentrations of 666-15 alone.

    • Varying concentrations of this compound alone.

    • Varying concentrations of 666-15 in the presence of a fixed, non-inhibitory concentration of this compound (e.g., 1 μM).

    • A vehicle control (e.g., DMSO).

  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with a final concentration of 10 μM forskolin to induce CREB-mediated luciferase expression.

  • Incubation: Incubate the cells for 6 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 values.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.

CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor Activates AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates pCREB_active p-CREB CREB_inactive->pCREB_active CRE CRE pCREB_active->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription Initiates 666_15 666-15 666_15->pCREB_active Inhibits 653_47 This compound 653_47->666_15 Potentiates

Caption: Simplified CREB signaling pathway and points of inhibition.

Experimental_Workflow A 1. Seed HEK293T cells B 2. Transfect with CRE-luciferase reporter A->B C 3. Treat with compounds (666-15 +/- this compound) B->C D 4. Stimulate with Forskolin C->D E 5. Incubate for 6 hours D->E F 6. Measure Luciferase Activity E->F G 7. Analyze Data and Determine IC50 F->G

Caption: Workflow for the CREB reporter assay.

Conclusion

References

The Emergence of 653-47: A Synergistic Enhancer of CREB Inhibition Opens New Avenues for Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapies is a continuous endeavor. A significant breakthrough in the modulation of the cAMP-response element binding protein (CREB) signaling pathway has been the discovery of 653-47, a small molecule that, while largely inactive on its own, acts as a potent potentiator for the CREB inhibitor 666-15. This guide provides a comprehensive review of the discovery and biological activity of this compound, presenting the foundational data that underscores its potential in the development of new anticancer strategies.

The transcription factor CREB is a critical regulator of gene expression involved in cell proliferation, survival, and differentiation. Its overexpression and hyperactivity are implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. The compound 666-15 was previously identified as a potent and selective inhibitor of CREB-mediated gene transcription.[1][2] In an effort to improve the aqueous solubility of 666-15, researchers designed and synthesized a potential ester prodrug. Unexpectedly, this line of investigation led to the discovery of compound 11 , later named This compound , which demonstrated a remarkable ability to synergistically enhance the CREB inhibitory activity of 666-15.[1][2]

Synergistic Inhibition of CREB-Mediated Gene Transcription

The potentiating effect of this compound was quantified using a CRE-luciferase reporter assay in HEK293T cells. This assay measures the transcriptional activity of CREB, and a decrease in luciferase signal indicates inhibition. The data clearly demonstrates that while this compound alone has minimal effect on CREB activity, its combination with 666-15 leads to a significant increase in the inhibitory potency of 666-15.

Compound(s)Concentration of 666-15 (μM)Concentration of this compound (μM)IC50 of 666-15 (μM)Fold of Potentiation
666-15 aloneVarious00.0811
666-15 + this compoundVarious50.0165.1
666-15 + this compoundVarious100.00810.1

Table 1: Synergistic inhibition of CREB-mediated gene transcription by 666-15 and this compound. Data extracted from Xie et al., 2019.[1][2]

Potentiation of Anti-proliferative Activity in Cancer Cells

To assess the therapeutic relevance of this synergistic interaction, the anti-proliferative effects of 666-15, alone and in combination with this compound, were evaluated in the triple-negative breast cancer cell line MDA-MB-231 using an MTT assay. The results mirrored the findings from the reporter assay, showing that this compound significantly enhances the ability of 666-15 to inhibit cancer cell growth.

Compound(s)Concentration of 666-15 (μM)Concentration of this compound (μM)GI50 of 666-15 (μM)
666-15 aloneVarious00.25
666-15 + this compoundVarious50.08

Table 2: Potentiation of the anti-proliferative activity of 666-15 by this compound in MDA-MB-231 breast cancer cells. Data extracted from Xie et al., 2019.[1][2]

Experimental Protocols

CRE-Luciferase Reporter Assay

HEK293T cells were co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). Following transfection, cells were treated with various concentrations of the test compounds in the presence of forskolin (an activator of adenylyl cyclase, which stimulates the CREB pathway). After a 6-hour incubation period, the luciferase activity was measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity was calculated to determine the level of CREB-mediated gene transcription.[3][4]

MTT Cell Proliferation Assay

MDA-MB-231 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.[5][6][7] The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control.[5][6][7]

Visualizing the Molecular Interactions and Discovery Process

To better understand the biological context and the experimental strategy that led to the identification of this compound, the following diagrams illustrate the CREB signaling pathway and the workflow of the discovery process.

CREB_Signaling_Pathway cluster_nucleus Nucleus extracellular_signal Extracellular Signal (e.g., Growth Factors, Hormones) receptor GPCR / RTK extracellular_signal->receptor adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase cAMP cAMP adenylyl_cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB CBP_p300 CBP/p300 pCREB->CBP_p300 Recruitment gene_transcription Gene Transcription (Proliferation, Survival) CBP_p300->gene_transcription Activation nucleus Nucleus inhibitor_666_15 666-15 (Inhibitor) inhibitor_666_15->pCREB potentiator_653_47 This compound (Potentiator) potentiator_653_47->inhibitor_666_15 Enhances Discovery_Workflow start Goal: Improve Aqueous Solubility of 666-15 design_prodrug Design Ester Prodrug of 666-15 start->design_prodrug synthesis Chemical Synthesis design_prodrug->synthesis unexpected_product Unexpected Byproduct (Compound 11 / this compound) synthesis->unexpected_product biological_screening Biological Screening: CRE-Luciferase Assay unexpected_product->biological_screening observation Observation: Potentiation of 666-15 Activity biological_screening->observation confirmation Confirmation: Cell Proliferation (MTT) Assay observation->confirmation conclusion Conclusion: this compound is a Synergistic Potentiator confirmation->conclusion

References

Performance Benchmark of 653-47 in Combination Therapy for Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of compound 653-47, a novel potentiator of the CREB inhibitor 666-15, against established chemotherapy agents in breast cancer cell lines. The data presented is compiled from publicly available research, offering a benchmark for its potential therapeutic efficacy.

Executive Summary

Compound this compound, in synergistic combination with the CREB inhibitor 666-15, demonstrates significant anti-proliferative effects in breast cancer cell lines. While this compound alone shows weak inhibitory activity, its potentiation of 666-15 presents a promising targeted therapy approach. This guide compares the in vitro efficacy of this combination with standard-of-care chemotherapeutics—doxorubicin, paclitaxel, and tamoxifen—across various breast cancer cell lines, including triple-negative (MDA-MB-231, MDA-MB-468) and estrogen receptor-positive (MCF-7) models.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for 666-15, both alone and in the context of its synergistic relationship with this compound, alongside standard chemotherapeutic agents. It is important to note that the IC50 values for the standard drugs are compiled from various studies and may not represent a direct head-to-head comparison due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy of 666-15 (Potentiated by this compound) in Breast Cancer Cell Lines

Cell LineReceptor StatusCompoundConcentration (µM)Efficacy MetricReference
MDA-MB-231Triple-Negative666-150.073GI50[1][2][3]
MDA-MB-468Triple-Negative666-150.046GI50[1][2][3]
MCF-7ER+666-150.31GI50[2][3]
HEK293TN/A666-150.081IC50 (CREB Inhibition)[1][3][4][5][6]
MDA-MB-231Triple-NegativeThis compound + 666-15SynergisticEnhanced anti-proliferative effect[7]
MDA-MB-468Triple-NegativeThis compound + 666-15SynergisticEnhanced anti-proliferative effect[8]

Table 2: Comparative In Vitro Efficacy of Standard Chemotherapies in Breast Cancer Cell Lines

Cell LineCompoundIC50/GI50 (µM)Reference
MDA-MB-231 Doxorubicin0.28 - 6.602[3][6][9][10]
Paclitaxel0.0024 - 0.3[11][12][13]
Tamoxifen2230[5]
MDA-MB-468 Doxorubicin0.13 - 0.49[2][3][9]
Paclitaxel0.0018[11]
MCF-7 Doxorubicin0.14 - 8.306[3][6]
Paclitaxel0.0072[11]
Tamoxifen0.39 - 19.35[1][4][14][15]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cell-based assays. The following are generalized methodologies for the key experiments cited.

Cell Viability and Proliferation (MTT Assay)

The anti-proliferative effects of the compounds were predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Breast cancer cells (MDA-MB-231, MDA-MB-468, or MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (666-15, this compound, doxorubicin, paclitaxel, or tamoxifen) or a combination of compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

CREB-Mediated Gene Transcription Reporter Assay

The inhibitory effect of compounds on CREB activity is often measured using a luciferase reporter assay.

  • Cell Transfection: HEK293T cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a CRE-containing promoter.

  • Compound Treatment: After transfection, the cells are treated with the test compounds for a defined period.

  • Stimulation: CREB-mediated transcription is often stimulated using an agent like forskolin.

  • Cell Lysis: The cells are lysed to release the cellular contents, including the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration) and expressed as a percentage of the stimulated control. The IC50 value is calculated from the dose-response curve.

Mandatory Visualization

CREB Signaling Pathway in Breast Cancer

The diagram below illustrates the central role of the CREB (cAMP response element-binding protein) signaling pathway in promoting breast cancer cell proliferation, survival, and metastasis. Various upstream signals, such as growth factors and hormones, activate kinases like PKA and MAPK, which in turn phosphorylate and activate CREB. Activated CREB then binds to CREB-binding protein (CBP) and translocates to the nucleus to initiate the transcription of target genes involved in tumorigenesis. The combination of this compound and 666-15 synergistically inhibits this pathway.

CREB_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth_Factors Growth Factors, Hormones, Stress Receptors Receptors PKA PKA Receptors->PKA MAPK MAPK Receptors->MAPK CREB_inactive Inactive CREB PKA->CREB_inactive Phosphorylation MAPK->CREB_inactive Phosphorylation CREB_active Active p-CREB CREB_inactive->CREB_active CBP CBP CREB_active->CBP Binding CRE CRE (DNA) CBP->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Survival Survival Gene_Transcription->Survival Metastasis Metastasis Gene_Transcription->Metastasis 653_47_666_15 This compound + 666-15 (Synergistic Inhibition) 653_47_666_15->CREB_inactive Inhibits Activation Experimental_Workflow Cell_Culture Cell Culture and Seeding in 96-well plates Treatment Treatment with Compounds: - this compound + 666-15 Combination - Doxorubicin - Paclitaxel - Tamoxifen - Vehicle Control Cell_Culture->Treatment Incubation Incubation (72 hours) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Acquisition Data Acquisition: Absorbance Reading MTT_Assay->Data_Acquisition Data_Analysis Data Analysis: - Calculate % Viability - Generate Dose-Response Curves Data_Acquisition->Data_Analysis IC50_Determination Determine IC50/GI50 Values Data_Analysis->IC50_Determination Comparison Comparative Analysis of Efficacy IC50_Determination->Comparison End End: Report Findings Comparison->End

References

Safety Operating Guide

Proper Disposal of 653-47 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 653-47 hydrochloride is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS).[1] However, adherence to proper disposal procedures is crucial to ensure laboratory safety and environmental protection. This guide provides detailed protocols for the disposal of this compound hydrochloride, catering to researchers, scientists, and drug development professionals.

Disposal of any chemical substance requires a careful and informed approach. While this compound hydrochloride is not categorized as hazardous, it is imperative to handle its disposal with the same diligence as any other laboratory chemical. Prevailing country, federal, state, and local regulations must always be followed.[1]

Disposal Protocol for this compound Hydrochloride

This section outlines the step-by-step procedure for the proper disposal of this compound hydrochloride in a laboratory setting.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure appropriate PPE is worn. This includes:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing (lab coat)

  • A suitable respirator if dust or aerosols may be generated[1]

2. Waste Characterization: The SDS for this compound hydrochloride states that it is not a hazardous substance.[1] This classification is the primary piece of data guiding the disposal process. However, it is essential to consider any potential contamination of the this compound hydrochloride waste with other hazardous materials. If the waste is mixed with a hazardous substance, it must be treated as hazardous waste.

3. Small Quantities of Uncontaminated this compound Hydrochloride: For small quantities of uncontaminated solid this compound hydrochloride:

  • Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department or equivalent for specific guidance on the disposal of non-hazardous chemical waste. Local regulations may have specific requirements.

  • Solid Waste Disposal: If permitted by local regulations, small amounts of uncontaminated this compound hydrochloride may be disposed of as solid laboratory waste.

    • Place the material in a sealed, clearly labeled container. The label should include the chemical name ("this compound hydrochloride") and a statement that it is non-hazardous.

    • Dispose of the sealed container in the designated laboratory solid waste stream.

4. Solutions of this compound Hydrochloride: The SDS advises keeping the product away from drains and water courses.[1] Therefore, direct disposal of solutions down the sink is not recommended without further information and approval.

  • Absorption of Small Spills: For small spills of solutions containing this compound hydrochloride, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Disposal of Contaminated Material: The resulting contaminated absorbent material should be collected in a sealed container, labeled appropriately, and disposed of as solid waste, following local regulations.[1]

  • Large Volumes of Solution: For larger volumes of solutions, consult your institution's EHS department for guidance on the appropriate disposal method.

5. Contaminated this compound Hydrochloride: If this compound hydrochloride is contaminated with hazardous materials (e.g., solvents, other reagents), the entire mixture must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams.

  • Labeling: The container must be clearly labeled with the names of all constituents, including "this compound hydrochloride" and the hazardous contaminants.

  • Hazardous Waste Disposal: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste disposal company.

Experimental Protocols

The provided information does not contain experimental protocols for key experiments. The primary source of information is the Safety Data Sheet, which focuses on safety and handling rather than experimental use.

Quantitative Data

The search for proper disposal procedures for this compound did not yield any quantitative data for inclusion in a table. The Safety Data Sheet for this compound hydrochloride lists "No data available" for many physical and chemical properties that would be relevant for creating quantitative disposal guidelines (e.g., pH, water solubility).[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound hydrochloride.

G start Start: Have this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste: - Segregate - Label with all constituents - Follow institutional hazardous  waste procedures is_contaminated->treat_as_hazardous Yes is_solid_or_liquid Is the waste solid or liquid? is_contaminated->is_solid_or_liquid No end End of Disposal Process treat_as_hazardous->end solid_waste Solid this compound Waste is_solid_or_liquid->solid_waste Solid liquid_waste Liquid this compound Waste is_solid_or_liquid->liquid_waste Liquid consult_ehs_solid Consult Institutional EHS & Local Regulations solid_waste->consult_ehs_solid absorb_liquid Absorb liquid with inert material liquid_waste->absorb_liquid dispose_solid Dispose as non-hazardous solid laboratory waste in a sealed and labeled container consult_ehs_solid->dispose_solid dispose_solid->end dispose_absorbed Dispose of absorbed material as non-hazardous solid waste in a sealed and labeled container absorb_liquid->dispose_absorbed dispose_absorbed->end

Caption: Disposal Decision Workflow for this compound Hydrochloride.

References

Disclaimer: The following safety information pertains to 653-47 hydrochloride (CAS No. 1224567-46-7).

Author: BenchChem Technical Support Team. Date: December 2025

A Safety Data Sheet (SDS) for the specific identifier "CAS 653-47" could not be located. The information provided below is for This compound hydrochloride , which has a different CAS number: 1224567-46-7 . Researchers and scientists should verify the identity and CAS number of their specific compound before implementing these safety protocols.

Essential Safety and Logistical Information for Handling this compound hydrochloride

This document provides essential guidance on personal protective equipment (PPE), safe handling procedures, and disposal of this compound hydrochloride in a laboratory setting. While this substance is not classified as hazardous, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure safe handling.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesWith side-shields to protect from splashes.
Hand Protection Protective GlovesChemical-resistant nitrile gloves are suitable.
Body Protection Impervious ClothingA standard laboratory coat.
Respiratory Protection RespiratorRecommended when there is a risk of dust or aerosol formation.
Operational Plan: Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • An accessible safety shower and eye wash station should be available.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid the formation of dust and aerosols.[1] Handle the solid compound in a designated area, such as a chemical fume hood, especially if there is a risk of inhalation.

  • Solution Preparation: When dissolving in a solvent, add the solid to the solvent slowly. For solutions, recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[1]

  • General Precautions: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale.

Storage:

  • Store in a cool, well-ventilated area in a tightly sealed container.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage for the solid is at 4°C, sealed and away from moisture.[1]

Emergency Procedures: First Aid Measures

In case of accidental exposure, follow these first aid protocols immediately.[1]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan

All waste materials should be handled and disposed of in accordance with federal, state, and local regulations.[1]

Waste Generation and Segregation:

  • Solid Waste: Collect unused or waste solid material in a designated, labeled container.

  • Liquid Waste: Collect solutions in a labeled, sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Used gloves, weigh papers, and other contaminated disposable materials should be collected in a designated hazardous waste container.

Disposal Methodology:

  • Chemical Waste: Dispose of the substance and its container through a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of in the same manner as the chemical waste.

  • Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound hydrochloride in a laboratory setting.

cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Clean-up & Decontamination cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep1 Don Personal Protective Equipment (PPE) prep2 Ensure Engineering Controls are Active (Ventilation, Fume Hood) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution (if required) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Clean Work Surfaces handle3->clean1 clean2 Decontaminate Equipment clean1->clean2 disp1 Segregate Waste (Solid, Liquid, Contaminated PPE) clean2->disp1 disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Dispose via Licensed Waste Service disp2->disp3 emergency In Case of Exposure: Follow First Aid Protocols and Seek Medical Attention

Caption: Workflow for Safe Handling and Disposal of this compound hydrochloride.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
653-47
Reactant of Route 2
Reactant of Route 2
653-47

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.